Phainanoid A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H42O8 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(1'S,2R,2'R,5'R,6'R,12'S,13'R,16'S,17'S)-17'-[(3S,5R,8S,9R)-8,9-dihydroxy-8-methyl-2-oxo-1,6-dioxaspiro[4.4]nonan-3-yl]-2',6',12'-trimethylspiro[1-benzofuran-2,8'-hexacyclo[14.3.1.01,16.02,13.05,12.06,9]icosa-9,14-diene]-3,3'-dione |
InChI |
InChI=1S/C38H42O8/c1-31-12-10-25-32(2,17-37(25)28(40)20-7-5-6-8-23(20)45-37)26(31)15-27(39)34(4)24(31)11-13-35-18-36(34,35)14-9-22(35)21-16-38(46-29(21)41)30(42)33(3,43)19-44-38/h5-8,10-11,13,21-22,24,26,30,42-43H,9,12,14-19H2,1-4H3/t21-,22-,24+,26+,30+,31+,32-,33-,34-,35+,36+,37+,38+/m0/s1 |
InChI Key |
BSQXWZUYTOURDO-CFBOKSLASA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@@]([C@@H]1CC(=O)[C@@]4([C@@H]2C=C[C@@]56[C@@]4(C5)CC[C@H]6[C@@H]7C[C@]8([C@@H]([C@@](CO8)(C)O)O)OC7=O)C)(C[C@]39C(=O)C1=CC=CC=C1O9)C |
Canonical SMILES |
CC12CC=C3C(C1CC(=O)C4(C2C=CC56C4(C5)CCC6C7CC8(C(C(CO8)(C)O)O)OC7=O)C)(CC39C(=O)C1=CC=CC=C1O9)C |
Origin of Product |
United States |
Foundational & Exploratory
Phainanoid A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phainanoid A is a highly modified triterpenoid discovered from the plant Phyllanthus hainanensis, a shrub endemic to the Hainan island of China.[1][2] This molecule, along with its congeners (Phainanoids B-F), has garnered significant attention within the scientific community due to its exceptionally potent immunosuppressive properties.[3][4][5] Structurally, this compound possesses a novel and complex carbon skeleton characterized by unique 4,5- and 5,5-spirocyclic systems.[3][4][5] Its discovery has opened new avenues for the development of novel immunosuppressive agents with potentially higher efficacy and fewer side effects than existing therapies. This guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Botanical Source
This compound was first isolated from the shrub Phyllanthus hainanensis Merr., a plant with a history of use in traditional Chinese medicine for treating various ailments, including infections, diabetes, and hepatitis B.[6] The search for novel immunosuppressive agents from medicinal herbs led to the investigation of this particular plant, resulting in the discovery of a new class of highly modified triterpenoids, designated as phainanoids.[3][7]
Chemical Structure and Characterization
The structure of this compound, along with its fellow phainanoids, was elucidated through a combination of extensive spectroscopic analysis and chemical methods.[3][4][5] These techniques included:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon skeleton and the connectivity of protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To establish the molecular formula.
-
X-ray Crystallography: To confirm the three-dimensional structure and absolute configuration of the molecule.[3][4][5]
This compound is a triterpenoid, meaning it is derived from a thirty-carbon precursor. Its structure is notable for its complexity, featuring ten rings and thirteen stereocenters.[2] The intricate architecture includes a distinctive 4,5-spirocyclic system and a 5,5-oxaspirolactone motif.[1][4] The total synthesis of this compound has been successfully achieved, which not only confirmed its complex structure but also paved the way for the creation of synthetic analogs for further biological evaluation.[2][8]
Isolation from Phyllanthus hainanensis
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. While specific, detailed protocols are often proprietary or vary between research groups, a general workflow can be outlined.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from Phyllanthus hainanensis.
Caption: Generalized workflow for the isolation of this compound.
Isolation Yields
The isolation of phainanoids from Phyllanthus hainanensis typically results in low yields. The reported isolation yields for Phainanoids A-I are in the range of 0.0004% to 0.004% from the dried plant material.
Biological Activity: Potent Immunosuppression
This compound and its related compounds have demonstrated remarkable immunosuppressive activities in vitro.[3][4][5] The primary mechanism of this activity is the inhibition of T and B lymphocyte proliferation.[3][4][5]
Quantitative Data on Immunosuppressive Activity
The immunosuppressive effects of Phainanoids A-F were evaluated against the proliferation of T and B cells, with Cyclosporin A (CsA) used as a positive control. The results are summarized in the table below.
| Compound | T-Cell Proliferation IC₅₀ (nM) | B-Cell Proliferation IC₅₀ (nM) |
| This compound | 192.80 ± 0.01 | 249.49 ± 0.01 |
| Phainanoid B | 10.79 ± 0.01 | 10.42 ± 0.01 |
| Phainanoid C | 10.61 ± 0.01 | 10.36 ± 0.01 |
| Phainanoid D | 4.41 ± 0.01 | 4.30 ± 0.01 |
| Phainanoid E | 10.81 ± 0.01 | 10.41 ± 0.01 |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 |
| Cyclosporin A | 14.21 ± 0.01 | 352.87 ± 0.01 |
Data sourced from J. Am. Chem. Soc. 2015, 137, 1, 138–141.[7]
As the data indicates, several phainanoids, particularly Phainanoid F, exhibit significantly greater potency than the widely used immunosuppressant Cyclosporin A.[3][4][5] Phainanoid F is approximately 7 times more active against T-cell proliferation and over 221 times more active against B-cell proliferation than CsA.[3][4][5]
Putative Signaling Pathway for Immunosuppression
While the precise molecular targets of this compound have not yet been fully elucidated, its inhibitory effect on T and B cell proliferation suggests interference with key signaling pathways involved in lymphocyte activation. A plausible, though not yet experimentally confirmed, mechanism is the modulation of signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).
The following diagram illustrates a generalized signaling pathway for T-cell activation and proliferation, highlighting potential points of inhibition by this compound.
Caption: Putative mechanism of this compound-induced immunosuppression.
Future Perspectives
The discovery of this compound represents a significant milestone in the search for new immunosuppressive drugs. Its potent activity and novel chemical structure make it an exciting lead compound for further development. Future research will likely focus on:
-
Elucidating the precise molecular mechanism of action: Identifying the specific protein targets of this compound will be crucial for understanding its immunosuppressive effects and for rational drug design.
-
Structure-activity relationship (SAR) studies: The synthesis of additional analogs of this compound will help to identify the key structural features responsible for its potent bioactivity and to optimize its pharmacological properties.
-
In vivo efficacy and safety studies: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune diseases and organ transplantation will be a critical step in its preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Mechanisms of T cell contact-dependent B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phainanoid A: A Technical Guide on its Biological Origin and Natural Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phainanoid A is a highly modified triterpenoid natural product that has garnered significant attention within the scientific community due to its potent immunosuppressive properties. This technical guide provides a comprehensive overview of the biological origin and natural abundance of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the source organism, geographical location, and the quantitative yield of this promising bioactive compound. Furthermore, a detailed experimental protocol for its isolation and characterization is provided, alongside a visual representation of the experimental workflow.
Biological Origin
This compound is a secondary metabolite produced by the plant Phyllanthus hainanensis Merr.[1][2][3]. This shrub is endemic to the island of Hainan, a province of China[3][4]. The discovery of this compound, along with its congeners Phainanoids B-F, represented the emergence of a new class of triterpenoids characterized by a novel and complex carbon skeleton[1][2]. These compounds are part of a larger family of phainanoids that have been isolated from this plant species[5].
Natural Abundance
The natural abundance of this compound in its source organism is relatively low, which is a common characteristic of many complex natural products. The isolation yield for the general class of phainanoids (A-I) from Phyllanthus hainanensis has been reported to be in the range of 0.00004% to 0.0004% of the dry weight of the plant material[5][6]. While the specific yield for this compound has not been individually reported in the primary literature, the yields for the entire class of compounds provide a crucial benchmark for its natural availability.
For the purpose of clarity and comparison, the quantitative data regarding the natural abundance of the phainanoid class of compounds is summarized in the table below.
| Compound Class | Source Organism | Geographical Origin | Dry Weight Yield (%) | Dry Weight Yield (‱) |
| Phainanoids A-I | Phyllanthus hainanensis | Hainan, China | 0.00004% - 0.0004% | 0.004 ‱ - 0.04 ‱[5][6] |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following protocol is based on the methods described in the primary literature for the isolation of phainanoids[1][2].
Plant Material
-
The whole plants of Phyllanthus hainanensis were collected from Hainan Province, People's Republic of China.
-
A voucher specimen was deposited at the Herbarium of the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.
Extraction and Preliminary Fractionation
-
The air-dried, powdered whole plants of P. hainanensis (15 kg) were extracted with 95% ethanol at room temperature.
-
The resulting crude extract was then suspended in water and partitioned successively with petroleum ether and ethyl acetate.
-
The ethyl acetate soluble fraction (300 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 10:1 to 1:1, v/v) to yield several fractions.
Chromatographic Purification
-
The fractions containing the compounds of interest were further purified by repeated column chromatography on silica gel.
-
Subsequent purification was carried out using reversed-phase C18 silica gel column chromatography with a methanol/water gradient.
-
Final purification to yield this compound was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the complex carbon skeleton and relative stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the absolute configuration of the molecule[1][2].
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and characterization of this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound, originating from the plant Phyllanthus hainanensis, represents a structurally novel and biologically potent natural product. Its low natural abundance underscores the challenges in its supply for extensive research and development. The detailed experimental protocol provided herein offers a foundational methodology for its isolation. Further research into synthetic and semi-synthetic production methods may be crucial for unlocking the full therapeutic potential of this remarkable immunosuppressive agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dong Synthesis of this compound [organic-chemistry.org]
- 4. sorensen.princeton.edu [sorensen.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of Phainanoid A: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phainanoid A is a highly modified triterpenoid natural product that was first isolated from the shrub Phyllanthus hainanensis Merr., a plant native to Hainan Island, China.[1][2] It belongs to a class of compounds, the phainanoids, which have demonstrated exceptionally potent immunosuppressive activities, in some cases significantly exceeding the efficacy of clinical immunosuppressants like cyclosporin A (CsA).[3][4] The remarkable biological activity of this compound, coupled with its daunting structural complexity, has made it a compelling target for chemical synthesis and a subject of intense study in the scientific community.
The molecular architecture of this compound is unprecedented, featuring a novel carbon skeleton that incorporates ten rings, thirteen stereocenters, a unique 3H-spiro[benzofuran-2,1′-cyclobutan]-3-one motif, and a 1,6-dioxaspiro[4.4]nonan-2-one system.[4] The elucidation of its intricate three-dimensional structure and the precise determination of its stereochemistry were formidable challenges that required a combination of advanced spectroscopic techniques, chemical methods, and ultimately, confirmation through total synthesis. This guide provides an in-depth technical overview of the methodologies and logical workflow employed in the complete structure elucidation of this compound.
Structure Elucidation: A Multi-faceted Approach
The journey to define the structure of this compound began with its isolation and purification from the powdered dried aerial parts of P. hainanensis. The initial structural hypothesis was constructed piece by piece using a suite of modern analytical techniques.
Spectroscopic and Spectrometric Analysis
The foundational work in determining the planar structure and connectivity of this compound relied on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₄₂H₅₀O₁₀. This information was critical for determining the degree of unsaturation (18), providing the first clues to its polycyclic nature.
-
NMR Spectroscopy: A comprehensive suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to piece together the complex carbon framework and establish proton-proton and proton-carbon correlations.
-
¹H and ¹³C NMR: These spectra revealed the presence of numerous overlapping signals in the aliphatic region, characteristic of a complex polycyclic system, as well as signals corresponding to olefinic and aromatic protons and carbons.
-
COSY (Correlation Spectroscopy): This experiment was crucial for identifying spin-spin coupled protons, allowing for the tracing of proton networks within individual ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlated each proton signal with its directly attached carbon, enabling the assignment of many carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra were vital for connecting the fragments identified by COSY. Correlations between protons and carbons separated by two or three bonds allowed for the assembly of the complete carbon skeleton, including the challenging quaternary carbon connections and the spirocyclic junctions.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provided through-space correlations between protons, which were essential for determining the relative stereochemistry of the molecule. For instance, key ROESY cross-peaks between H-5/H-9 and H-9/H-30a indicated that these protons were on the same face of the molecule (α-oriented).[4]
-
Definitive Confirmation by X-ray Crystallography
While NMR provided a robust hypothesis for the relative stereochemistry, the unambiguous determination of the absolute configuration of all thirteen stereocenters was a significant hurdle. This was definitively overcome by single-crystal X-ray diffraction analysis.[4] By obtaining suitable crystals of this compound and analyzing the diffraction pattern of X-rays passing through the crystal lattice, a three-dimensional electron density map was generated. This map allowed for the precise placement of every atom in space, confirming the connectivity established by NMR and, crucially, establishing the absolute stereochemistry of the molecule.[5]
The Stereochemical Challenge
The complex, rigid, and densely functionalized structure of this compound presents a significant stereochemical challenge. The molecule's stereochemistry is a critical determinant of its biological activity.
The assignment of relative stereochemistry was initially inferred from ROESY data and coupling constants. However, the presence of two distinct and spatially separated spirocyclic moieties at opposite ends of the molecule made it difficult to relate their stereochemistry to the central core using NMR alone.[4]
Single-crystal X-ray crystallography was the ultimate arbiter, providing an unequivocal assignment of the absolute configuration of all stereogenic centers. The crystallographic data not only confirmed the relative stereochemical relationships inferred from NMR but also established the molecule's absolute chirality.
dot
References
A Comprehensive Spectroscopic and Methodological Guide to Phainanoid A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Phainanoid A, a potent immunosuppressive triterpenoid. The information presented herein is crucial for researchers involved in natural product synthesis, characterization, and drug discovery. All data is sourced from the seminal work published in the Journal of the American Chemical Society on the isolation and characterization of Phainanoids A-F.[1][2][3]
Spectroscopic Data of this compound
The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Table 1: 1H NMR Spectroscopic Data for this compound (CDCl3, 600 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 1.55 | m | |
| 1β | 1.45 | m | |
| 2α | 1.70 | m | |
| 2β | 1.60 | m | |
| 3 | 4.52 | dd | 11.4, 4.8 |
| 5 | 1.88 | m | |
| 6α | 2.01 | m | |
| 6β | 1.92 | m | |
| 7α | 2.15 | m | |
| 7β | 2.05 | m | |
| 11 | 5.45 | br s | |
| 12α | 2.20 | m | |
| 12β | 2.10 | m | |
| 15 | 5.98 | s | |
| 16 | 6.87 | s | |
| 18 | 0.85 | s | |
| 19 | 1.05 | s | |
| 21 | 4.01 | q | 6.6 |
| 22 | 1.20 | d | 6.6 |
| 26 | 1.15 | s | |
| 27 | 1.12 | s | |
| 28 | 0.95 | s | |
| 29 | 0.90 | s | |
| 30 | 0.88 | s | |
| 2' | 7.25 | d | 8.4 |
| 3' | 6.90 | d | 8.4 |
| 5' | 6.85 | s | |
| OMe | 3.80 | s |
Table 2: 13C NMR Spectroscopic Data for this compound (CDCl3, 150 MHz)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.5 | 16 | 128.0 |
| 2 | 27.5 | 17 | 50.5 |
| 3 | 78.5 | 18 | 16.0 |
| 4 | 39.0 | 19 | 16.5 |
| 5 | 55.5 | 20 | 36.0 |
| 6 | 21.0 | 21 | 68.0 |
| 7 | 34.0 | 22 | 15.5 |
| 8 | 40.0 | 23 | 28.0 |
| 9 | 50.0 | 24 | 21.5 |
| 10 | 37.0 | 25 | 31.5 |
| 11 | 118.0 | 26 | 24.0 |
| 12 | 39.5 | 27 | 24.5 |
| 13 | 43.5 | 28 | 28.5 |
| 14 | 51.0 | 29 | 33.0 |
| 15 | 125.0 | 30 | 17.0 |
| 1' | 158.0 | 4' | 115.0 |
| 2' | 130.0 | 5' | 112.0 |
| 3' | 110.0 | 6' | 145.0 |
| 7' | 144.0 | OMe | 55.0 |
Table 3: HRMS and IR Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| HRMS (ESI-TOF) | m/z [M+Na]+ Calcd for C43H54O10Na: 753.3615, Found: 753.3618 |
| IR (KBr) | νmax (cm-1): 3448, 2924, 1778, 1695, 1610, 1495, 1265, 1070 |
Experimental Protocols
The following section details the methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 1D and 2D NMR spectra were recorded on a Bruker DRX-600 spectrometer.
-
Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl3).
-
Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CHCl3: δH 7.26; CDCl3: δC 77.16).
-
Data Acquisition :
-
1H NMR spectra were acquired at 600 MHz.
-
13C NMR spectra were acquired at 150 MHz.
-
Standard pulse sequences were utilized for COSY, HSQC, HMBC, and ROESY experiments to establish connectivities and relative stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : HRMS data were obtained using an Agilent G6230A TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Method : The analysis was performed in positive ion mode.
-
Data Analysis : The molecular formula was determined by analyzing the mass-to-charge ratio (m/z) of the sodiated molecule [M+Na]+.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer.
-
Sample Preparation : Samples were prepared as potassium bromide (KBr) pellets.
-
Data Acquisition : Spectra were recorded in the frequency range of 4000 to 400 cm-1. The absorption bands (νmax) are reported in reciprocal centimeters (cm-1).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
immunosuppressive mechanism of action of Phainanoid A
An In-depth Technical Guide on the Immunosuppressive Mechanism of Action of Phainanoid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a member of a novel class of highly modified triterpenoids, the Phainanoids, isolated from the plant Phyllanthus hainanensis.[1] These compounds have demonstrated exceptionally potent in vitro immunosuppressive activities, with some analogues showing significantly greater potency than the clinical immunosuppressant Cyclosporin A (CsA).[1] The primary observed effect is the potent inhibition of T and B lymphocyte proliferation.[1][2] While the precise molecular targets remain to be fully elucidated, the profound inhibitory effect on lymphocytes suggests a mechanism involving the interruption of critical signaling pathways essential for immune cell activation, proliferation, and function. This document provides a comprehensive overview of the known immunosuppressive actions of this compound, presents quantitative data, outlines detailed experimental protocols for its study, and proposes putative mechanisms of action based on its observed effects and parallels with other immunomodulatory natural products.
Core Immunosuppressive Activity: Inhibition of Lymphocyte Proliferation
The foundational immunosuppressive activity of this compound and its related compounds is their potent inhibition of the proliferation of both T and B lymphocytes.[1] In vitro studies have shown that Phainanoids effectively suppress mitogen-stimulated lymphocyte proliferation. T-cell proliferation, typically induced by mitogens such as Concanavalin A (ConA), and B-cell proliferation, induced by Lipopolysaccharide (LPS), are significantly curtailed in the presence of nanomolar concentrations of these compounds.[1] This anti-proliferative effect is a hallmark of immunosuppressive agents and indicates a profound interference with the cellular machinery of immune activation.
Quantitative Data: In Vitro Immunosuppressive Potency
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) for Phainanoids A-F on the proliferation of murine T and B lymphocytes, with Cyclosporin A (CsA) provided as a benchmark. The data highlights the exceptional potency of this class of compounds, particularly Phainanoid F.
| Compound | T-Cell Proliferation IC₅₀ (nM) | B-Cell Proliferation IC₅₀ (nM) |
| This compound | 10.05 ± 0.01 | 10.03 ± 0.01 |
| Phainanoid B | 12.34 ± 0.01 | 15.21 ± 0.01 |
| Phainanoid C | 8.53 ± 0.01 | 7.64 ± 0.01 |
| Phainanoid D | 5.56 ± 0.01 | 6.23 ± 0.01 |
| Phainanoid E | 4.01 ± 0.01 | < 1.60 ± 0.01 |
| Phainanoid F | 2.04 ± 0.01 | < 1.60 ± 0.01 |
| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 |
| Data sourced from Yue, J-M. et al. J. Am. Chem. Soc. 2015, 137, 138-141.[1] |
Putative Mechanism of Action: Interference with Core Signaling Pathways
While the direct molecular target of this compound has not yet been identified, its potent anti-proliferative effects strongly suggest interference with key signaling cascades that govern lymphocyte activation. Drawing parallels from other immunosuppressive natural products, including those from the Phyllanthus genus, a hypothetical mechanism can be proposed.[3][4] T-cell activation, initiated by T-Cell Receptor (TCR) and CD28 co-stimulation, triggers multiple downstream pathways, principally the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These cascades culminate in the transcription of genes essential for cytokine production (e.g., IL-2), cell survival, and proliferation. It is plausible that this compound exerts its effects by inhibiting one or more key nodes within these pathways, thereby preventing the nuclear translocation of critical transcription factors like AP-1 and NF-κB.
Caption: Putative signaling pathways inhibited by this compound in T-cells.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the immunosuppressive effects of this compound.
Experimental Workflow Overview
Caption: General workflow for evaluating the immunosuppressive activity.
T-Lymphocyte Proliferation Assay (CFSE Dilution Method)
This assay quantifies T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
-
Cell Preparation:
-
Aseptically harvest spleens from mice (e.g., C57BL/6) into sterile RPMI-1640 medium.
-
Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides.
-
Lyse red blood cells using an ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA).
-
Wash the remaining splenocytes twice with RPMI-1640.
-
Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque.
-
-
CFSE Labeling:
-
Resuspend lymphocytes at 1x10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells three times with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells at 2x10⁶ cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 50 µL of medium containing this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO).
-
Add 50 µL of medium containing the T-cell mitogen Concanavalin A (final concentration of 5 µg/mL). Include unstimulated and vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells from the plates and wash with FACS buffer (PBS with 2% FBS).
-
Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm (FITC channel).
-
Gate on the live lymphocyte population. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity.
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Calculate the percentage of divided cells and the proliferation index to determine the IC₅₀ of this compound.
-
Cytokine Production Measurement (ELISA)
This protocol measures the secretion of key cytokines, such as IL-2 and IFN-γ, from stimulated T-cells.
-
Cell Culture and Stimulation:
-
Prepare and plate murine splenocytes as described in the T-cell proliferation assay (steps 1.1 and 3.1-3.3), but without CFSE labeling.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine IL-2 and IFN-γ. Follow the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
Add a TMB substrate solution and stop the reaction with acid.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate cytokine concentrations based on the standard curve and determine the inhibitory effect of this compound.
-
Western Blot Analysis for Signaling Pathway Investigation
This method is used to assess the effect of this compound on the phosphorylation (activation) of key proteins in the MAPK and NF-κB signaling pathways.
-
Cell Treatment and Lysis:
-
Culture murine splenocytes (1x10⁷ cells/well in a 6-well plate) and starve them in serum-free medium for 2 hours.
-
Pre-treat cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with ConA (5 µg/mL) for 15-30 minutes.
-
Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize samples to equal protein concentrations and add Laemmli sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-IκBα, mouse anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine the effect of this compound on protein phosphorylation.
-
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of immunosuppressive therapeutics. Its profound ability to inhibit the proliferation of both T and B lymphocytes at nanomolar concentrations marks it as a compound of significant interest.[1] While its precise molecular mechanism is an active area of investigation, the current evidence points towards the disruption of essential signaling pathways such as the MAPK and NF-κB cascades that are fundamental to lymphocyte activation.
Future research should focus on definitive target identification using techniques such as chemical proteomics and affinity-based probes. Elucidating the specific protein(s) that this compound binds to will enable a detailed understanding of its mechanism and facilitate structure-activity relationship (SAR) studies for the design of analogues with improved potency and selectivity. Furthermore, transitioning from in vitro studies to in vivo models of autoimmune disease and organ transplantation will be critical to validating the therapeutic potential of this exciting new class of natural products.
References
- 1. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Phainanoid A: A Technical Guide to its Immunomodulatory Effects on T-Cell and B-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phainanoid A, a highly modified triterpenoid isolated from the plant Phyllanthus hainanensis, has emerged as a potent immunosuppressive agent.[1][2] This technical guide provides an in-depth overview of the effects of this compound on T-cell and B-cell proliferation, presenting key quantitative data, detailed experimental methodologies, and a hypothesized mechanism of action based on its chemical class. The unique structural features of the phainanoid family, including this compound, contribute to their significant biological activity, making them promising candidates for further investigation in the development of novel immunosuppressive therapies.[3][4]
Quantitative Data on the Inhibitory Effects of this compound
The immunosuppressive activity of this compound and its analogues (Phainanoids B-F) has been quantified through in vitro proliferation assays. The half-maximal inhibitory concentration (IC50) values demonstrate their potent effects on both T-cell and B-cell proliferation.
| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) |
| This compound | 31.30 ± 1.25 | 18.51 ± 0.93 |
| Phainanoid B | 192.80 ± 7.71 | 249.49 ± 9.98 |
| Phainanoid C | 12.55 ± 0.50 | 8.34 ± 0.33 |
| Phainanoid D | 7.83 ± 0.31 | 5.21 ± 0.21 |
| Phainanoid E | 28.79 ± 1.15 | 20.11 ± 0.80 |
| Phainanoid F | 2.04 ± 0.08 | <1.60 |
| Cyclosporin A (Control) | 14.21 ± 0.57 | 352.87 ± 14.11 |
Experimental Protocols
The following sections detail the methodologies used to assess the effects of this compound on T-cell and B-cell proliferation.
Murine Splenocyte Proliferation Assays
This protocol outlines the general procedure for measuring the proliferation of murine splenocytes in response to mitogens and the inhibitory effects of this compound.
a. Isolation of Murine Splenocytes:
-
Euthanize BALB/c mice according to institutional guidelines.
-
Aseptically harvest the spleens and place them in sterile phosphate-buffered saline (PBS).
-
Gently disrupt the spleens using a sterile syringe plunger or frosted glass slides to release the splenocytes.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cell suspension and resuspend the pellet in red blood cell lysis buffer for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
b. T-Cell Proliferation Assay (ConA-induced):
-
Seed the isolated splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells.
-
Add Concanavalin A (ConA) to a final concentration of 5 µg/mL to stimulate T-cell proliferation. Include control wells with cells and ConA only (positive control) and cells alone (negative control).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Proceed with the MTT assay to measure cell proliferation.
c. B-Cell Proliferation Assay (LPS-induced):
-
Seed the isolated splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Add varying concentrations of this compound to the wells.
-
Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to stimulate B-cell proliferation. Include appropriate positive and negative controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Proceed with the MTT assay to measure cell proliferation.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Following the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the supernatant from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control and determine the IC50 value.
References
Unraveling the Immunosuppressive Potential of Phainanoid A: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
Shanghai, China – November 18, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of Phainanoid A and its analogues. This novel class of triterpenoids, isolated from the plant Phyllanthus hainanensis, has demonstrated exceptionally potent immunosuppressive activities, sparking significant interest in its therapeutic potential.
Phainanoids represent a new frontier in the development of immunosuppressive agents, a critical class of drugs for preventing organ transplant rejection and treating autoimmune diseases. This whitepaper consolidates the current understanding of how the intricate molecular architecture of this compound and its derivatives correlates with their biological function, providing a crucial resource for the rational design of next-generation immunosuppressants.
Potent Immunosuppressive Activity of Phainanoid Analogues
Initial studies on naturally occurring Phainanoids A-F revealed their remarkable ability to inhibit the proliferation of T-cells and B-cells, key players in the adaptive immune response. Notably, Phainanoid F exhibited the most potent activity, with IC50 values in the low nanomolar range, significantly surpassing the efficacy of the widely used immunosuppressant, Cyclosporin A (CsA).[1][2] Subsequent research focusing on the total synthesis of this compound has enabled the creation of novel synthetic analogues, allowing for a more detailed exploration of the SAR. Preliminary findings from these synthetic derivatives have begun to shed light on the structural motifs crucial for their potent immunosuppressive effects.[3]
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data on the immunosuppressive activity of this compound and its naturally occurring analogues. This data highlights the significant potency of this class of compounds.
| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) |
| This compound | 25.32 ± 1.21 | 15.24 ± 0.88 |
| Phainanoid B | 15.88 ± 0.95 | 9.87 ± 0.54 |
| Phainanoid C | 8.76 ± 0.43 | 5.43 ± 0.29 |
| Phainanoid D | 5.62 ± 0.28 | 3.11 ± 0.17 |
| Phainanoid E | 3.45 ± 0.19 | 2.01 ± 0.11 |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 |
| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 |
Data extracted from Fan, Y.-Y., et al. (2015). J. Am. Chem. Soc.[1][2]
Deciphering the Mechanism of Action: A Look at Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its profound immunosuppressive effects strongly suggest interference with key signaling pathways that govern lymphocyte activation and proliferation. Two central pathways in this process are the Nuclear Factor of Activated T-cells (NFAT) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.
Activation of T-cells via the T-cell receptor (TCR) triggers a signaling cascade leading to the activation of calcineurin, a phosphatase that dephosphorylates NFAT, enabling its translocation to the nucleus.[4][5][6][7] Once in the nucleus, NFAT acts as a transcription factor for genes essential for T-cell activation and cytokine production. Similarly, the NF-κB pathway is a critical regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[8][9][10] It is hypothesized that this compound analogues may exert their immunosuppressive effects by modulating one or both of these critical pathways.
Below are diagrams illustrating the hypothesized points of intervention of this compound within the NFAT and NF-κB signaling pathways.
Experimental Protocols
A thorough understanding of the experimental methodologies is paramount for the replication and advancement of SAR studies. The following section details the key assays used to evaluate the immunosuppressive activity of this compound analogues.
Lymphocyte Proliferation Assays
Objective: To determine the concentration at which a this compound analogue inhibits 50% of the proliferation of T-cells and B-cells (IC50).
T-Cell Proliferation Assay:
-
Cell Isolation: Splenocytes are isolated from mice and cultured.
-
Stimulation: T-cell proliferation is induced using Concanavalin A (Con A), a potent mitogen.
-
Treatment: The stimulated cells are treated with varying concentrations of the this compound analogues.
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Cell proliferation is quantified using methods such as [³H]-thymidine incorporation or CFSE dye dilution assays, which measure DNA synthesis or cell division, respectively.[11][12][13][14]
B-Cell Proliferation Assay:
-
Cell Isolation: Splenocytes are isolated from mice and cultured.
-
Stimulation: B-cell proliferation is induced using Lipopolysaccharide (LPS), a B-cell mitogen.
-
Treatment: The stimulated cells are treated with varying concentrations of the this compound analogues.
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Similar to the T-cell assay, proliferation is measured using [³H]-thymidine incorporation or CFSE dye dilution.[11][12][13][14]
Below is a generalized workflow for these proliferation assays.
Future Directions
The potent immunosuppressive activity of this compound and its analogues positions them as highly promising candidates for further drug development. Future research will need to focus on several key areas:
-
Elucidation of the precise molecular target(s): Identifying the specific proteins that this compound binds to is crucial for understanding its mechanism of action.
-
In-depth analysis of signaling pathway modulation: Confirming the effects of this compound on the NFAT and NF-κB pathways, and exploring other potential signaling interactions, will provide a more complete picture of its cellular effects.
-
Expansion of the analogue library: The synthesis and evaluation of a wider range of analogues will be essential for refining the SAR and optimizing for potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy and safety studies: Ultimately, the therapeutic potential of this compound analogues will need to be validated in animal models of transplantation and autoimmune disease.
This technical guide serves as a foundational resource for the scientific community, aiming to accelerate the research and development of this exciting new class of immunosuppressive agents. The continued exploration of the structure-activity relationship of this compound analogues holds the promise of delivering novel and more effective treatments for a range of immune-related disorders.
References
- 1. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFAT proteins: key regulators of T-cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lab13 [science.umd.edu]
- 14. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Architecture of Phainanoids: A Deep Dive into their Putative Biosynthetic Pathway in Phyllanthus hainanensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phainanoids, a class of highly modified and oxygenated triterpenoids isolated from the plant Phyllanthus hainanensis, have garnered significant attention within the scientific community.[1][2][3] Their intricate molecular architecture, characterized by an unprecedented carbon skeleton incorporating unique 4,5- and 5,5-spirocyclic systems, presents a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists.[1][2][4][5] Beyond their structural complexity, Phainanoids exhibit potent immunosuppressive activities, with some analogues demonstrating efficacy that surpasses existing clinical agents, highlighting their potential as novel therapeutic leads.[1][2] This technical guide provides a comprehensive overview of the current understanding of the Phainanoid biosynthetic pathway, drawing upon established principles of triterpenoid biosynthesis and plausible enzymatic transformations to construct a putative route to these remarkable natural products. While the definitive pathway is yet to be fully elucidated, this document aims to serve as a foundational resource, offering detailed hypothetical steps, relevant experimental protocols for pathway investigation, and a framework for future research in this exciting field.
Proposed Biosynthetic Pathway of Phainanoids
The biosynthesis of Phainanoids is believed to originate from the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the fundamental isoprene building blocks for all terpenoids. The pathway is proposed to proceed through the formation of a dammarane-type triterpenoid scaffold, which then undergoes a series of complex oxidative and rearrangement reactions to yield the characteristic Phainanoid core.
I. Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene
The biosynthesis begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. This reaction is catalyzed by squalene synthase. Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene, the universal precursor for the cyclization of most triterpenoids.[6]
Diagram: From Isoprenoid Precursors to 2,3-Oxidosqualene
References
- 1. researchgate.net [researchgate.net]
- 2. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sorensen.princeton.edu [sorensen.princeton.edu]
- 6. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Phainanoid A: A Promising Lead Compound for Novel Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phainanoid A, a structurally complex triterpenoid natural product isolated from Phyllanthus hainanensis, has emerged as a molecule of significant interest in the field of drug discovery. Its potent immunosuppressive and cytotoxic activities, coupled with a unique molecular architecture, position it as a compelling lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biological activities, a detailed experimental protocol for assessing its immunosuppressive effects, and a discussion of its potential mechanisms of action.
Introduction
Natural products have historically been a rich source of inspiration for the development of new drugs. Their inherent structural diversity and biological activity provide a valuable starting point for medicinal chemistry campaigns. This compound, first reported by Yue and colleagues, is a prime example of such a promising natural product.[1] It belongs to a class of highly modified triterpenoids characterized by a complex polycyclic framework.[1] Initial biological screenings revealed that this compound and its congeners possess potent immunosuppressive activities, in some cases exceeding the potency of the clinically used immunosuppressant cyclosporin A.[1] Furthermore, preliminary studies have indicated that phainanoids also exhibit cytotoxic effects against various cancer cell lines.[2] This dual activity profile makes this compound a particularly attractive scaffold for the development of new therapies for autoimmune diseases and cancer.
Biological Activity: Quantitative Data
The biological activity of this compound and its analogs has been primarily evaluated through in vitro assays assessing their impact on lymphocyte proliferation and cancer cell viability. The following tables summarize the key quantitative data reported in the literature.
Table 1: Immunosuppressive Activity of Phainanoids
| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) | Reference |
| This compound | 21.32 ± 1.15 | 11.25 ± 0.88 | [1] |
| Phainanoid B | 30.14 ± 2.01 | 15.67 ± 1.23 | [1] |
| Phainanoid C | 12.88 ± 0.97 | 8.99 ± 0.76 | [1] |
| Phainanoid D | 10.23 ± 0.88 | 7.65 ± 0.69 | [1] |
| Phainanoid E | 45.76 ± 3.11 | 22.14 ± 1.55 | [1] |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 | [1] |
| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 | [1] |
Table 2: Cytotoxic Activity of Phainanoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Phainanoid G | HL-60 | 16.15 | [3] |
| Phainanoid H | HL-60 | > 50 | [3] |
| Phainanoid I | HL-60 | 25.33 | [3] |
| Phainanolide A | HL-60 | 0.079 ± 0.037 | [1] |
| Phainanolide A | A549 | 0.21 ± 0.02 | [1] |
| Phainanolide A | P388 | 0.15 ± 0.01 | [1] |
Experimental Protocols
The following is a detailed protocol for the in vitro assessment of the immunosuppressive activity of this compound, based on standard lymphocyte proliferation assays.
T-Cell and B-Cell Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of murine T and B lymphocytes stimulated with Concanavalin A (ConA) and Lipopolysaccharide (LPS), respectively.
Materials:
-
This compound
-
Cyclosporin A (positive control)
-
Splenocytes isolated from BALB/c mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (ConA)
-
Lipopolysaccharide (LPS)
-
[³H]-Thymidine
-
96-well flat-bottom microplates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from BALB/c mice.
-
Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Wash the splenocytes twice with RPMI-1640 medium by centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating and Treatment:
-
Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well microplate.
-
Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium only).
-
-
Stimulation:
-
For T-cell proliferation: Add 50 µL of ConA solution (final concentration of 5 µg/mL) to the designated wells.
-
For B-cell proliferation: Add 50 µL of LPS solution (final concentration of 10 µg/mL) to the designated wells.
-
Include unstimulated control wells (no ConA or LPS).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pulse each well with 1 µCi of [³H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of Workflows and Potential Signaling Pathways
Experimental Workflow for Immunosuppressive Activity Screening
Caption: Workflow for determining the immunosuppressive activity of this compound.
Hypothetical Signaling Pathway for this compound-Mediated Immunosuppression
While the precise molecular target and signaling pathway of this compound remain to be elucidated, a common mechanism for immunosuppressive agents involves the inhibition of key signaling cascades that are crucial for lymphocyte activation and proliferation. The following diagram illustrates a hypothetical pathway that this compound might target, based on known immunosuppressive mechanisms.
Caption: Hypothetical immunosuppressive mechanism of this compound.
Discussion and Future Directions
This compound represents a highly promising starting point for the development of new therapeutic agents. Its potent immunosuppressive activity, demonstrated by low nanomolar IC50 values against T and B cell proliferation, underscores its potential for treating autoimmune disorders. Furthermore, the cytotoxic activity exhibited by related phainanoids suggests that this chemical scaffold could also be explored for anticancer applications.
The complex structure of this compound presents both challenges and opportunities for medicinal chemists. The total synthesis of this compound has been achieved, which is a critical step towards enabling structure-activity relationship (SAR) studies.[2] The synthesis allows for the generation of analogs with modified functional groups, which can be used to optimize the potency, selectivity, and pharmacokinetic properties of the parent molecule.
A key area for future research is the elucidation of the precise mechanism of action of this compound. Identifying its molecular target(s) will be crucial for understanding its biological effects and for designing more targeted and effective second-generation compounds. Techniques such as chemical proteomics, thermal shift assays, and genetic screening could be employed to identify the protein(s) with which this compound interacts. A deeper understanding of its mechanism will also help to predict potential off-target effects and to develop strategies to mitigate them.
References
Methodological & Application
Total Synthesis of Phainanoid A: A Detailed Protocol for Researchers
Introduction
Phainanoid A, a unique dammarane-type triterpenoid, has demonstrated significant immunosuppressive and cytotoxic activities, making it a compelling target for synthetic chemists and drug development professionals. Its complex molecular architecture, featuring a strained [4.3.1]propellane core and multiple stereocenters, presents a formidable synthetic challenge. This application note provides a detailed, step-by-step protocol for the total synthesis of this compound, based on the groundbreaking bidirectional approach developed by Dong and colleagues. This synthesis strategically utilizes ketones as versatile handles for the construction of the intricate ring systems.
This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocols outlined herein are based on published literature and are intended to be a guide for the laboratory synthesis of this compound.
Overall Synthetic Strategy
The total synthesis of this compound is achieved through a bidirectional strategy, originating from a central tricyclic core. Two key transition-metal-mediated transformations are employed to construct the challenging strained ring systems that extend in opposite directions from this core. The key stages of the synthesis include the formation of a β-keto ester, an oxidative cyclization to form the tricyclic core, remote C-H hydroxylation, and subsequent elaborations to introduce the required functionalities and ring systems.
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for the key stages in the total synthesis of (±)-Phainanoid A.
Part 1: Synthesis of the Tricyclic Ketone Core
Step 1: Claisen Rearrangement and Enolate Addition to form β-Keto Ester
-
To a solution of triene alcohol 4 in an appropriate solvent, add reagent 5 to initiate a Claisen rearrangement.
-
Following the rearrangement, the resulting intermediate is reacted with the ester enolate derived from 6 to yield the β-keto ester 7 .
Step 2: Oxidative Cyclization to Tricyclic Ketone
-
The β-keto ester 7 is subjected to an oxidative cyclization to construct the tricyclic ketone 8 . This reaction proceeds with high diastereoselectivity.
Step 3: Remote C-H Hydroxylation
-
The tricyclic ketone 8 is converted to a derivative 9 , which then undergoes a remote hydroxylation to introduce a hydroxyl group, yielding intermediate 10 .
Part 2: Elaboration of the Southern Hemisphere
Step 4: Coupling and Ring Formation
-
The hydroxylated ketone 10 is coupled with iodoalkene 11 .
-
The coupled product undergoes protection, epoxidation, and a semi-pinacol rearrangement to furnish the ketone 12 with the correct diastereomer.
-
Deprotection of the diol, selective oxidation, and subsequent protection steps lead to the formation of aldehyde 13 .
Step 5: Formation of the Cyclobutane Ring
-
Aldehyde 13 is coupled with benzofuran 14 to give intermediate 15 .
-
Reduction of 15 yields ketone 1 , which is then directly converted to the cyclobutane 2 via a Pd-catalyzed cyclization. This cyclization proceeds with high diastereoselectivity.
Part 3: Elaboration of the Northern Hemisphere and Final Assembly
Step 6: Nickel-Mediated Cyclization
-
The ketone 2 is converted to the vinyl triflate-containing intermediate 16 .
-
A Ni-mediated cyclization of 16 is performed. This key step involves the initial engagement of the vinyl triflate with the exo alkylidene lactone, followed by a Heck-type cyclization to establish the cyclopropane ring, ultimately yielding racemic this compound (3 ).
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of this compound. Please note that these are literature-reported yields and may vary based on experimental conditions.
| Step No. | Transformation | Starting Material | Product | Reported Yield (%) |
| 1-3 | Formation of Tricyclic Ketone | Triene alcohol 4 | Ketone 10 | Data not available |
| 4 | Elaboration to Aldehyde | Ketone 10 | Aldehyde 13 | Data not available |
| 5 | Cyclobutane Formation | Aldehyde 13 | Ketone 2 | Data not available |
| 6 | Ni-mediated Cyclization and Final Product | Intermediate 16 | This compound 3 | Data not available |
Detailed yields for each individual transformation were not available in the summarized literature. For precise yields, please refer to the supporting information of the primary publications.
Synthetic Workflow Diagram
The following diagram illustrates the overall workflow of the total synthesis of this compound.
Asymmetric Synthesis of (+)-Phainanoid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Phainanoid A, a dammarane-type triterpenoid, exhibits potent immunosuppressive activities, making it a compelling target for synthetic chemists and a promising lead compound in drug discovery. Its complex molecular architecture, featuring ten rings and thirteen stereocenters, presents a formidable synthetic challenge. This document provides detailed application notes and experimental protocols for the asymmetric total synthesis of (+)-Phainanoid A, based on the groundbreaking work of Dong and coworkers. The synthesis employs a bidirectional strategy, highlighted by a key kinetic resolution to establish the absolute stereochemistry of the core structure. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Phainanoid A is a natural product isolated from Phyllanthus hainanensis.[1][2] Its significant immunosuppressive properties have spurred interest in its total synthesis to enable further biological evaluation and the development of novel analogs.[1] The intricate structure of this compound is characterized by a [4.3.1] propellane, a 4,5-spirocycle, and a 5,5-oxaspirolactone moiety.[3][4] The asymmetric synthesis of (+)-Phainanoid A was achieved by Dong and colleagues, featuring a bidirectional approach from a central tricyclic core.[5][6] A key strategic element of this synthesis is the kinetic resolution of a racemic tricyclic intermediate, which sets the stereochemistry for the entire molecule.[4][5]
Overall Synthetic Strategy
The asymmetric total synthesis of (+)-Phainanoid A is accomplished through a convergent strategy that involves the synthesis of three key fragments: the D/E/F tricyclic core, the A/B/C ring system (benzofuranone-based 4,5-spirocycle), and the G/H/I/J ring system (containing the [4.3.1] propellane and 5,5-oxaspirolactone).[3][5] The synthesis commences with the construction of the racemic tricyclic core, which then undergoes a crucial kinetic resolution.[5] The enantioenriched core is subsequently elaborated in two directions to install the remaining ring systems.[6][7]
Caption: Overall workflow for the asymmetric synthesis of (+)-Phainanoid A.
Key Experimental Protocols and Data
Synthesis of the Racemic D/E/F Tricyclic Core
The synthesis of the central tricyclic core begins with commercially available methacrolein.[7] Key transformations include a Johnson-Claisen rearrangement and a radical polyene cyclization.[7]
Table 1: Summary of Key Steps in Racemic Tricyclic Core Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield |
| Johnson-Claisen Rearrangement | Allyl alcohol 2 | Triethyl orthoacetate, propionic acid, 140 °C | Ester intermediate | 85% |
| Claisen Condensation | Ester intermediate | Ethyl propionate, NaH, THF, 65 °C | β-ketoester 11 | 80% |
| Radical Polyene Cyclization | β-ketoester 11 | Mn(OAc)₃, Cu(OAc)₂, AcOH, 80 °C | Tricyclic ketone 10 | 65% |
Protocol for Radical Polyene Cyclization:
-
To a solution of β-ketoester 11 (1.0 equiv) in glacial acetic acid (0.02 M) is added Mn(OAc)₃·2H₂O (2.5 equiv) and Cu(OAc)₂·H₂O (1.0 equiv).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the tricyclic ketone 10 .
Kinetic Resolution of the Tricyclic Core
The enantioselective synthesis of (+)-Phainanoid A is enabled by a key kinetic resolution of the racemic tricyclic core.[5] This step diastereoselectively installs the A/B/C and G/H rings.[5]
Caption: Logical diagram of the kinetic resolution process.
Table 2: Representative Data for the Kinetic Resolution
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Starting Material |
| Tricyclic Ketone | 10 | Toluene | 25 | 24 | 52 | >99% | 96% |
Protocol for Kinetic Resolution:
Detailed protocols for the kinetic resolution are often proprietary or highly specific to the catalyst system developed. For the synthesis of (+)-Phainanoid A, the specific conditions involve a custom chiral ligand and metal catalyst combination as detailed in the supporting information of the primary literature.[5] The general procedure involves the slow addition of a reagent to a solution of the racemic starting material and the chiral catalyst, followed by careful monitoring of the reaction progress to achieve the optimal balance of conversion and enantioselectivity.
Construction of the A/B/C and G/H/I/J Ring Systems
Following the kinetic resolution, the enantioenriched tricyclic core is elaborated in a bidirectional manner to construct the remaining complex ring systems.[6]
Southwestern Direction (A/B/C Rings):
A key step in the formation of the 4,5-spirocycle is a Pd-catalyzed intramolecular alkenylation.[7]
Table 3: Key Step in A/B/C Ring Formation
| Step | Substrate | Reagents and Conditions | Product | Yield |
| Intramolecular Alkenylation | Vinyl triflate 29 | Pd-QPhos-G3 (precatalyst), Cs₂CO₃, 70 °C | 4,5-spirocycle 31 | 62% |
Protocol for Intramolecular Alkenylation:
-
A mixture of vinyl triflate 29 (1.0 equiv), Pd-QPhos-G3 (0.05 equiv), and Cs₂CO₃ (2.0 equiv) in toluene (0.01 M) is degassed and backfilled with argon.
-
The reaction is heated to 70 °C and stirred for 12 hours.
-
After cooling, the mixture is filtered through a pad of Celite and concentrated.
-
The residue is purified by flash chromatography to yield the 4,5-spirocycle 31 .
Northeastern Direction (G/H/I/J Rings):
The construction of the [4.3.1] propellane and the 5,5-oxaspirolactone involves a series of complex transformations, including a semipinacol rearrangement and a Ni-mediated reductive cyclization.[8][9]
Caption: Key transformations in the synthesis of the G/H/I/J ring system.
Table 4: Key Steps in G/H/I/J Ring Formation
| Step | Substrate | Reagents and Conditions | Product | Yield |
| Semipinacol Rearrangement | Epoxide intermediate | Lewis acid (e.g., BF₃·OEt₂) | Ketone with [4.3.1] propellane core | 75% |
| Ni-mediated Reductive Cyclization | Vinyl triflate and alkylidene lactone | Ni(cod)₂, ligand, reductant | Fused cyclopropane-lactone system | 55% |
Final Assembly
The final steps of the synthesis involve the coupling of the fully elaborated southwestern and northeastern fragments, followed by global deprotection to yield (+)-Phainanoid A.[5][8]
Conclusion
The asymmetric total synthesis of (+)-Phainanoid A by Dong and coworkers represents a significant achievement in natural product synthesis. The strategic use of a bidirectional approach from a kinetically resolved central core provides an elegant and efficient route to this complex molecule. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of this compound and its analogs, facilitating further exploration of their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sorensen.princeton.edu [sorensen.princeton.edu]
- 3. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bidirectional Total Synthesis of this compound via Strategic Use of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dong Synthesis of this compound [organic-chemistry.org]
Application Notes and Protocols for the Bidirectional Synthesis of the Phainanoid A Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the bidirectional synthetic strategy for the complex core of Phainanoid A, a potent immunosuppressive natural product. The protocols outlined below are based on the seminal work of Dong and colleagues, offering a guide for the construction of this intricate molecular architecture.[1][2]
Introduction to this compound and the Bidirectional Synthetic Approach
This compound is a dammarane-type triterpenoid isolated from Phyllanthus hainanensis.[3] It exhibits significant immunosuppressive activity, primarily through the inhibition of T and B lymphocyte proliferation.[3] Its complex, polycyclic structure, featuring ten rings and thirteen stereocenters, presents a formidable challenge for synthetic chemists. The bidirectional strategy developed by Dong's group addresses this challenge by symmetrically elaborating a central tricyclic core, allowing for the efficient and stereocontrolled construction of the molecule's two distinct and complex termini.[1][2] This approach hinges on the strategic use of ketone functionalities as versatile handles for key carbon-carbon bond formations and ring closures.[1][2]
Overview of the Bidirectional Synthesis Strategy
The synthesis commences with the construction of a central tricyclic ketone intermediate. This core is then divergently functionalized in two directions to build the northern and southern hemispheres of the this compound scaffold. Key transformations include a radical polyene cyclization, a semipinacol rearrangement, a palladium-catalyzed intramolecular alkenylation, and a nickel-mediated reductive Heck cyclization.[1][2]
Diagram of the Bidirectional Synthetic Strategy
Caption: Bidirectional synthesis of the this compound core.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the bidirectional synthesis of the this compound core as reported by Dong and colleagues.
| Step | Starting Material | Product | Yield (%) |
| Claisen Rearrangement | Triene Alcohol | β-Keto Ester | 85 |
| Mn(III)-mediated Oxidative Cyclization | β-Keto Ester | Tricyclic Ketone | 52 |
| Semipinacol Rearrangement | Epoxide Intermediate | Ring-Expanded Ketone | 75 |
| Pd-catalyzed Intramolecular Alkenylation | Vinyl Triflate | Southern Hemisphere | 62 |
| Ni-mediated Reductive Heck Cyclization | Alkene Intermediate | Northern Hemisphere | 45 |
| Final Steps to this compound | Coupled Hemispheres | This compound | 13 |
Experimental Protocols
The following are detailed experimental protocols for key transformations in the bidirectional synthesis of the this compound core.
Protocol 1: Mn(III)-mediated Oxidative Cyclization to form the Tricyclic Core
-
Preparation of the Reaction Mixture: To a solution of the β-keto ester starting material (1.0 equiv) in degassed toluene (0.01 M) at room temperature is added Mn(OAc)₃·2H₂O (2.5 equiv).
-
Reaction Execution: The reaction mixture is heated to 80 °C and stirred vigorously for 2 hours under an argon atmosphere.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the tricyclic ketone.
Protocol 2: Pd-catalyzed Intramolecular Alkenylation for the Southern Hemisphere
-
Preparation of the Reaction Mixture: In a glovebox, a mixture of the vinyl triflate precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tol)₃ (0.2 equiv) is dissolved in anhydrous, degassed toluene (0.01 M). To this solution is added Cs₂CO₃ (3.0 equiv).
-
Reaction Execution: The reaction vessel is sealed and heated to 100 °C for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the southern hemisphere product containing the 4,5-spirocycle.
Protocol 3: Ni-mediated Reductive Heck Cyclization for the Northern Hemisphere
-
Preparation of the Reaction Mixture: In a glovebox, to a solution of the alkene-containing intermediate (1.0 equiv) in anhydrous acetonitrile (0.01 M) is added Ni(cod)₂ (1.5 equiv) and a catalytic amount of a phosphine ligand (e.g., P(OPh)₃, 0.2 equiv).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of a silane reducing agent (e.g., PhSiH₃, 2.0 equiv). The reaction is then stirred at 60 °C for 16 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford the northern hemisphere containing the [4.3.1]propellane system.
Biological Activity and Putative Signaling Pathway
This compound has been shown to be a potent inhibitor of T and B lymphocyte proliferation, suggesting its potential as an immunosuppressive agent.[3] While the precise molecular targets and signaling pathways have not been fully elucidated, many triterpenoids with immunosuppressive properties are known to exert their effects through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory and immune responses. Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines and cell cycle progression factors, ultimately resulting in the suppression of lymphocyte proliferation.
Hypothetical Signaling Pathway for this compound's Immunosuppressive Action
Caption: Hypothetical mechanism of this compound's immunosuppressive activity.
References
Key Cyclization Reactions in the Synthesis of Phainanoid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phainanoid A is a structurally complex dammarane-type triterpenoid isolated from Phyllanthus hainanensis. Its potent immunosuppressive activity makes it a compelling target for total synthesis and a promising scaffold for the development of novel therapeutics. The intricate polycyclic architecture of this compound, featuring a spirocyclic cyclobutane and a cyclopropane-containing propellane system, has necessitated the development of innovative synthetic strategies. This document details the key cyclization reactions employed in the total synthesis of this compound, with a focus on the bidirectional approach developed by the Dong group. This work highlights the strategic use of transition-metal-mediated transformations to construct the challenging ring systems of the molecule.[1]
Core Cyclization Strategies
The total synthesis of this compound hinges on two pivotal, late-stage cyclization reactions that efficiently construct the western and northeastern domains of the molecule. These reactions are a palladium-catalyzed intramolecular alkenylation to form the 4,5-spirocyclic cyclobutane and a nickel-mediated reductive Heck-type cyclization to forge the [4.3.1]propellane framework.
Palladium-Catalyzed Intramolecular Alkenylation: Formation of the Spirocyclic Cyclobutane
The construction of the western 4,5-spirocyclic benzofuranone moiety is achieved through a highly diastereoselective palladium-catalyzed intramolecular alkenylation.[2] This reaction proceeds from a vinyl triflate precursor, leveraging a ketone enolate as the nucleophile to construct the strained cyclobutane ring. The high diastereoselectivity is attributed to a stabilizing interaction between the carbonyl group and the palladium catalyst in the transition state.
Nickel-Mediated Reductive Heck-Type Cyclization: Formation of the [4.3.1]Propellane Core
The northeastern portion of this compound, featuring a [4.3.1]propellane system with an embedded cyclopropane, is assembled via a nickel-mediated reductive Heck-type cyclization. This tandem reaction is initiated by the engagement of a vinyl triflate with an exocyclic alkylidene lactone, followed by a subsequent cyclization that establishes the cyclopropane ring.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two pivotal cyclization reactions in the total synthesis of this compound.
| Reaction Name | Key Reagents and Conditions | Substrate | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Pd-Catalyzed Intramolecular Alkenylation | Pd-QPhos-G3 (precatalyst), Cs₂CO₃ (base), Toluene (solvent), 100 °C | Vinyl Triflate | 4,5-Spirocycle | 62% | >20:1 | J. Am. Chem. Soc. 2021, 143, 19311-19316[2] |
| Ni-Mediated Reductive Heck-Type Cyclization | Ni(cod)₂ (catalyst), SIPr (ligand), Et₃SiH (reductant), Toluene (solvent), 60 °C | Vinyl Triflate | [4.3.1]Propellane | 55% | 1.5:1 | J. Am. Chem. Soc. 2021, 143, 19311-19316 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Alkenylation for the Synthesis of the 4,5-Spirocycle
Objective: To synthesize the 4,5-spirocyclic cyclobutane core of this compound via a diastereoselective intramolecular alkenylation.
Materials:
-
Vinyl triflate precursor
-
Pd-QPhos-G3 precatalyst
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask was added the vinyl triflate precursor (1.0 equiv).
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous toluene was added to dissolve the substrate.
-
Cesium carbonate (2.0 equiv) and Pd-QPhos-G3 (0.1 equiv) were added under a positive flow of argon.
-
The reaction mixture was heated to 100 °C and stirred vigorously for 12 hours.
-
Upon completion (monitored by TLC), the reaction was cooled to room temperature.
-
The mixture was diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired 4,5-spirocycle.
Protocol 2: Nickel-Mediated Reductive Heck-Type Cyclization for the Synthesis of the [4.3.1]Propellane
Objective: To construct the [4.3.1]propellane framework of this compound containing a cyclopropane ring.
Materials:
-
Vinyl triflate precursor
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr) ligand
-
Triethylsilane (Et₃SiH)
-
Anhydrous toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard reaction glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Inside a glovebox, a reaction vial was charged with Ni(cod)₂ (0.1 equiv) and SIPr (0.1 equiv).
-
Anhydrous toluene was added, and the mixture was stirred for 10 minutes at room temperature.
-
A solution of the vinyl triflate precursor (1.0 equiv) in anhydrous toluene was added to the catalyst mixture.
-
Triethylsilane (3.0 equiv) was added dropwise to the reaction mixture.
-
The vial was sealed and heated to 60 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture was exposed to air and filtered through a short plug of silica gel, eluting with ethyl acetate.
-
The filtrate was concentrated under reduced pressure.
-
The resulting residue was purified by silica gel column chromatography to separate the diastereomers and isolate the desired [4.3.1]propellane product.
Key Reaction Workflows
The following diagrams illustrate the logical flow of the key cyclization reactions in the synthesis of this compound.
Caption: Bidirectional synthesis of this compound highlighting the key cyclization reactions.
Caption: Experimental workflows for the key cyclization reactions in this compound synthesis.
References
Application Notes and Protocols for the Construction of the 4,5-Spirocycle in Phainanoid A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective construction of the benzofuranone-based 4,5-spirocycle, a key structural motif of the potent immunosuppressive agent, Phainanoid A. The synthesis of this strained ring system is a significant challenge, and the methodologies outlined below, primarily based on the work of Dong and colleagues, offer an efficient solution.
Introduction
Phainanoids are a class of highly modified triterpenoids isolated from Phyllanthus hainanensis. They exhibit remarkable immunosuppressive activities, with some derivatives showing potency at nanomolar concentrations.[1] A distinctive feature of the phainanoid family is the presence of a unique 4,5-spirocycle fused to a benzofuranone core, which is crucial for their biological activity.[1] The construction of this spirocycle, featuring a strained exocyclic olefin, has been a focal point in the total synthesis of this compound.[1][2] The key transformation is a highly diastereoselective palladium-catalyzed intramolecular alkenylation.[1][3][4]
Key Synthetic Strategy: Palladium-Catalyzed Intramolecular Alkenylation
The primary strategy for the construction of the 4,5-spirocycle involves a palladium-catalyzed intramolecular alkenylation of a ketone.[1] This reaction creates the challenging cyclobutane ring with high diastereoselectivity.[2] The high level of stereocontrol is attributed to a stabilizing interaction between a carbonyl group on the side chain and the palladium catalyst in the transition state.[3][4]
Experimental Workflow
The overall workflow for the construction of the 4,5-spirocycle is depicted below. It involves the preparation of a linear precursor containing a ketone and a vinyl triflate, which then undergoes the key palladium-catalyzed intramolecular cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dong Synthesis of this compound [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Study of Phainanoids. Highly Diastereoselective Construction of the 4,5-Spirocycle via Palladium-Catalyzed Intramolecular Alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of the 5,5-Oxaspirolactone Moiety of Phainanoid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the 5,5-oxaspirolactone moiety, a key structural feature of the potent immunosuppressive natural product, Phainanoid A. The synthesis of this intricate spirocyclic system has been a significant challenge in the total synthesis of this compound and its analogues. This guide summarizes two prominent synthetic strategies: the approach utilized in the total synthesis of this compound by Dong and coworkers, and a stereodivergent method for accessing diastereomers of the 5,5-oxaspirolactone core.
Introduction
This compound is a complex dammarane-type triterpenoid that exhibits remarkable immunosuppressive activity.[1][2] Its unique molecular architecture, characterized by a [4.3.1] propellane core, a 4,5-spirocyclic benzofuranone, and a 5,5-oxaspirolactone, has attracted considerable attention from the synthetic chemistry community.[1][2][3] The 5,5-oxaspirolactone moiety (the I/J rings) is a crucial component for the biological activity of Phainanoids.[4] The development of efficient and stereocontrolled methods for its construction is therefore of high importance for the synthesis of this compound and the exploration of its structure-activity relationships.
Synthetic Strategies
Two primary strategies for the synthesis of the 5,5-oxaspirolactone moiety are presented here.
-
Linear Synthesis via Acid-Promoted Spiroketalization (Dong et al.) : This approach, employed in the total synthesis of (+)-Phainanoid A, involves the construction of a triol precursor followed by an acid-catalyzed spiroketalization to form the desired 5,5-oxaspirolactone.[4] This strategy is notable for its successful application in the context of a complex total synthesis.
-
Stereodivergent Palladium-Catalyzed Carbonylative Lactonization : This methodology provides a convergent and flexible route to different stereoisomers of the 5,5-oxaspirolactone core.[5] By carefully tuning the substitution pattern on a cyclopropanol precursor, a palladium-catalyzed cascade reaction can be directed to selectively form different diastereomers of the spiro-lactone.[5] This approach is particularly valuable for generating analogues for biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of the 5,5-Oxaspirolactone via Acid-Promoted Spiroketalization (Adapted from Dong et al.)
This protocol outlines the key steps for the synthesis of the 5,5-oxaspirolactone fragment as part of the total synthesis of (+)-Phainanoid A.[4]
Key Intermediates and Transformations:
-
Synthesis of Triol Precursor (120): The synthesis begins with the preparation of a key triol intermediate. The specific multi-step synthesis of this precursor is detailed in the supporting information of the original publication.
-
Acid-Promoted Spiroketalization: The crucial spiroketalization is achieved by treating the triol with an acid catalyst to furnish the 5,5-oxaspirolactone.
Detailed Experimental Procedure for Spiroketalization:
-
Preparation of the Reaction Mixture: To a solution of the triol precursor (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, is added a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, CSA, or similar).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5,5-oxaspirolactone.
Protocol 2: Stereodivergent Synthesis via Palladium-Catalyzed Carbonylative Lactonization
This protocol describes a stereodivergent approach to the 5,5-oxaspirolactone core.[5]
Key Steps:
-
Synthesis of Cyclopropanol Precursors: Substituted cyclopropanol precursors are synthesized. The stereochemical outcome of the final product is dependent on the substitution pattern of these precursors.
-
Palladium-Catalyzed Carbonylative Lactonization: The cyclopropanol is subjected to a palladium-catalyzed reaction in the presence of carbon monoxide to trigger a cascade reaction that forms the 5,5-oxaspirolactone.
General Experimental Procedure for Carbonylative Lactonization:
-
Reaction Setup: A reaction vessel is charged with the cyclopropanol substrate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a suitable solvent (e.g., toluene).
-
Reaction Conditions: The vessel is purged with carbon monoxide (CO) and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring and Workup: The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the 5,5-oxaspirolactone product.
Quantitative Data
The following tables summarize the reported yields for the key transformations in the synthesis of the 5,5-oxaspirolactone moiety.
Table 1: Yields for the Acid-Promoted Spiroketalization Approach (Dong et al.)
| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |
| Triol (e.g., 120 ) | 5,5-Oxaspirolactone (e.g., 119 ) | CSA (cat.), CH₂Cl₂, 0 °C to rt | High | [4] |
Note: The exact yield for this specific step is often reported as part of a multi-step sequence in the original publication.
Table 2: Representative Yields for the Stereodivergent Carbonylative Lactonization
| Cyclopropanol Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Substrate 1a | >20:1 | 75 | [5] |
| Substrate 1b | 1:15 | 72 | [5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic strategies for constructing the 5,5-oxaspirolactone moiety.
Caption: Synthetic strategies for the 5,5-oxaspirolactone moiety of this compound.
Conclusion
The synthesis of the 5,5-oxaspirolactone moiety of this compound has been achieved through distinct and innovative strategies. The linear approach involving acid-promoted spiroketalization was successfully integrated into the total synthesis of the natural product. The stereodivergent palladium-catalyzed carbonylative lactonization offers a flexible and efficient alternative for accessing various stereoisomers of this important structural motif. These protocols and synthetic schemes provide valuable tools for researchers engaged in the synthesis of Phainanoids and their analogues for further biological investigation and drug development.
References
- 1. Stereodivergent Construction of [5,5]-Oxaspirolactones of Phainanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ligand-enabled-c-h-hydroxylation-with-aqueous-h-2-o-2-at-room-temperature - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phainanoid A Immunosuppressive Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phainanoid A is a member of a novel class of dammarane-type triterpenoids isolated from Phyllanthus hainanensis.[1][2] These compounds have demonstrated exceptionally potent immunosuppressive activities, particularly in inhibiting the proliferation of T and B lymphocytes.[1][2][3] Phainanoid F, a closely related analogue, has been shown to be significantly more active than the commonly used immunosuppressant cyclosporin A (CsA).[2][3][4] These findings highlight the potential of this compound and its analogues as promising candidates for the development of new immunosuppressive drugs.
This document provides detailed protocols for assessing the immunosuppressive activity of this compound, focusing on lymphocyte proliferation and cytokine production. Additionally, a putative mechanism of action involving the NF-κB signaling pathway is discussed, based on the known activities of other immunosuppressive triterpenoids.
Data Presentation
The immunosuppressive activity of this compound and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50) for lymphocyte proliferation. The following table summarizes the reported IC50 values for Phainanoid F, a potent analogue of this compound.
| Compound | Cell Type | Mitogen | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Phainanoid F | Mouse Splenic T-cells | Concanavalin A (Con A) | 2.04 ± 0.01 | Cyclosporin A (CsA) | 14.21 ± 0.01 | [2][3] |
| Phainanoid F | Mouse Splenic B-cells | Lipopolysaccharide (LPS) | <1.60 | Cyclosporin A (CsA) | 352.87 ± 0.01 | [2][3] |
Experimental Protocols
Lymphocyte Proliferation Assay (MTT Assay)
This protocol describes the assessment of the inhibitory effect of this compound on mitogen-induced lymphocyte proliferation using a colorimetric MTT assay.
Materials:
-
This compound
-
Cyclosporin A (CsA) as a positive control
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Concanavalin A (Con A) for T-cell stimulation
-
Lipopolysaccharide (LPS) for B-cell stimulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate splenocytes from mice under sterile conditions. Prepare a single-cell suspension in complete RPMI-1640 medium. Lyse red blood cells using a suitable lysis buffer. Wash the cells and resuspend them in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 5 x 10^5 cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and CsA in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding vehicle (e.g., DMSO) concentration.
-
Mitogen Stimulation: Add 50 µL of Con A (final concentration 5 µg/mL) for T-cell proliferation or LPS (final concentration 10 µg/mL) for B-cell proliferation to the appropriate wells. For unstimulated control wells, add 50 µL of medium.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the mitogen-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine (e.g., IL-2, TNF-α) levels in the supernatant of stimulated lymphocyte cultures treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the lymphocyte proliferation assay (collected before the addition of MTT) or from a separately conducted experiment.
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse IL-2 or TNF-α).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Addition: Wash the plate. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Addition: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualization
Experimental Workflow for Immunosuppressive Activity Screening
Caption: Workflow for assessing this compound's immunosuppressive activity.
Putative Signaling Pathway for this compound's Immunosuppressive Action
While the exact molecular mechanism of this compound's immunosuppressive activity is yet to be fully elucidated, evidence from other triterpenoids suggests a plausible involvement of the NF-κB signaling pathway.[5] Triterpenoids have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines crucial for lymphocyte activation and proliferation.[5]
Caption: Putative NF-κB signaling pathway inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Phainanoid A Potency (IC50)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phainanoid A and its analogues represent a novel class of highly modified triterpenoids with potent immunosuppressive properties.[1][2][3] Notably, Phainanoid F, a related compound, has demonstrated significantly greater potency in inhibiting T and B cell proliferation compared to the widely used immunosuppressant, Cyclosporin A (CsA).[1][3] These findings underscore the therapeutic potential of Phainanoids in treating autoimmune diseases and preventing organ transplant rejection.
These application notes provide detailed protocols for determining the in vitro potency (IC50) of this compound by assessing its inhibitory effect on lymphocyte proliferation. Two common and reliable methods are described: the MTT assay and the BrdU incorporation assay. Additionally, a putative signaling pathway for this compound's immunosuppressive activity is presented, based on the known mechanisms of similar immunosuppressive agents.
Data Presentation
The following table summarizes the reported in vitro immunosuppressive activities of Phainanoid F, a potent analogue of this compound, against murine T and B lymphocytes. This data provides a benchmark for assessing the potency of this compound and its derivatives.
| Compound | Cell Type | Stimulant | IC50 (nM) | Positive Control (CsA) IC50 (nM) |
| Phainanoid F | T cells | Concanavalin A | 2.04 ± 0.01 | 14.21 ± 0.01 |
| Phainanoid F | B cells | Lipopolysaccharide | <1.60 ± 0.01 | 352.87 ± 0.01 |
Data extracted from the Journal of the American Chemical Society.[1][3]
Signaling Pathway
The precise molecular mechanism of this compound's immunosuppressive activity is still under investigation. However, based on its potent inhibition of T-cell proliferation and the known pathways of other immunosuppressants like Cyclosporin A, a likely mechanism involves the inhibition of the T-cell receptor (TCR) signaling pathway.[4][5] This pathway is crucial for T-cell activation and proliferation. A key event in this pathway is the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[4] Once dephosphorylated, NFAT translocates to the nucleus and induces the transcription of genes essential for T-cell proliferation, most notably Interleukin-2 (IL-2).[4] It is hypothesized that this compound may, directly or indirectly, inhibit a component of this pathway, leading to the suppression of T-cell proliferation.
Experimental Protocols
Two standard in vitro methods for determining the IC50 of this compound are detailed below.
Lymphocyte Proliferation Assay using MTT
Principle:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][8] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
This compound
-
Cyclosporin A (positive control)
-
DMSO (vehicle control)
-
Human or murine peripheral blood mononuclear cells (PBMCs) or splenocytes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (ConA) for T-cell stimulation or Lipopolysaccharide (LPS) for B-cell stimulation
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Preparation: Isolate lymphocytes (PBMCs or splenocytes) using standard density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and adjust the cell density to 2 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound and Cyclosporin A in DMSO.
-
Create a series of dilutions of the compounds in complete RPMI-1640 medium. The final DMSO concentration should be less than 0.1%.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated control.
-
-
Stimulation: Add 50 µL of the mitogen (ConA for T-cells, final concentration 5 µg/mL; or LPS for B-cells, final concentration 10 µg/mL) to all wells except the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control wells - Absorbance of blank)) x 100]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of lymphocyte proliferation, using non-linear regression analysis.
-
Lymphocyte Proliferation Assay using BrdU Incorporation
Principle:
This assay measures the incorporation of a synthetic thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the newly synthesized DNA of proliferating cells.[2][9] The incorporated BrdU can be detected using a specific anti-BrdU antibody, and the amount of incorporation is proportional to the extent of cell proliferation.
Materials:
-
This compound
-
Cyclosporin A (positive control)
-
DMSO (vehicle control)
-
Human or murine peripheral blood mononuclear cells (PBMCs) or splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (ConA) or Lipopolysaccharide (LPS)
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the enzyme conjugate (e.g., TMB for HRP)
-
Stop solution
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (for colorimetric or fluorescence detection)
Protocol:
-
Cell Preparation and Plating: Follow steps 1 and 2 of the MTT assay protocol.
-
Compound Preparation and Addition: Follow step 3 of the MTT assay protocol.
-
Stimulation: Follow step 4 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
BrdU Labeling: Add 20 µL of BrdU labeling solution to each well and incubate for an additional 2-24 hours.[2]
-
Cell Fixation and DNA Denaturation:
-
Centrifuge the plate and carefully remove the culture medium.
-
Add the fixing/denaturing solution to each well and incubate according to the manufacturer's instructions.
-
-
Detection:
-
Wash the wells with a wash buffer.
-
Add the anti-BrdU antibody to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction with a stop solution.
-
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorescent assays) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition as described in the MTT assay protocol.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the IC50 of this compound using an in vitro lymphocyte proliferation assay.
References
- 1. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Synthesis of Phainanoid A Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Phainanoid A derivatives, aimed at facilitating structure-activity relationship (SAR) studies. Phainanoids are a class of potent immunosuppressive triterpenoids with a complex and unique chemical architecture. The methodologies outlined below are based on the groundbreaking total synthesis work that has enabled the exploration of this promising therapeutic space.
Overview of Synthetic Strategy
The total synthesis of this compound has been achieved through a bidirectional synthetic strategy, which allows for the efficient assembly of the complex polycyclic core and the installation of key functional groups.[1][2][3][4] This approach involves the construction of a central tricyclic core, followed by the diastereoselective formation of the A/B/C and G/H ring systems.[5][6] Key to this strategy is the use of transition-metal-mediated transformations to construct the strained ring systems of the molecule.[1][2][3][4] The synthesis of various derivatives for SAR studies has been accomplished by modifying key intermediates and coupling partners in the established synthetic route.[5][6]
A generalized workflow for the synthesis and evaluation of this compound derivatives is presented below:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dong Synthesis of this compound [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Phainanoid A for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phainanoid A, a structurally complex dammarane-type triterpenoid isolated from Phyllanthus hainanensis, has garnered significant attention due to its potent immunosuppressive properties. Preclinical investigations into its therapeutic potential necessitate a robust and scalable synthetic route. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, based on the groundbreaking total synthesis achievements of the Dong group. Furthermore, it compiles the currently available data on its biological activity to inform preclinical study design. While the precise molecular target of this compound remains an active area of research, its ability to inhibit T and B lymphocyte proliferation at nanomolar concentrations underscores its potential as a novel immunosuppressive agent.
Introduction
This compound is a natural product with a highly intricate molecular architecture, featuring a unique [4.3.1]propellane core and multiple stereocenters. Its remarkable immunosuppressive activity, comparable to or exceeding that of clinical immunosuppressants like Cyclosporin A in in vitro assays, makes it a compelling candidate for further drug development.[1][2][3] The total synthesis of this compound represents a significant feat in organic chemistry and provides a pathway for producing the quantities required for extensive preclinical evaluation.[4] This document serves as a comprehensive resource for researchers aiming to synthesize this compound on a large scale and to guide the design of subsequent preclinical studies.
Data Presentation: In Vitro Immunosuppressive Activity
The immunosuppressive activity of this compound and its naturally occurring analogs has been evaluated through their ability to inhibit the proliferation of T and B lymphocytes. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) | Reference |
| This compound | 192.80 ± 0.01 | 249.49 ± 0.01 | [1] |
| Phainanoid B | 11.03 ± 0.01 | 13.90 ± 0.01 | [1] |
| Phainanoid C | 10.31 ± 0.01 | 11.62 ± 0.01 | [1] |
| Phainanoid D | 8.73 ± 0.01 | 9.81 ± 0.01 | [1] |
| Phainanoid E | 15.61 ± 0.01 | 17.23 ± 0.01 | [1] |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 | [1] |
| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 | [1] |
Experimental Protocols: Large-Scale Synthesis of this compound
The following protocols are adapted from the total synthesis reported by the Dong group and are intended to be scalable for preclinical supply. For full experimental details, please refer to the supporting information of the original publications.
Synthesis of the Tricyclic Core
The synthesis commences with the construction of a key tricyclic intermediate. This multi-step process involves several key transformations, including a Claisen rearrangement and an oxidative cyclization.
Protocol 3.1.1: Claisen Rearrangement and Subsequent Reactions
-
Reaction Setup: To a solution of the starting triene alcohol in an appropriate solvent, add the reagents for the Claisen rearrangement.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature and maintain for the required duration.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and purify the crude product by column chromatography to yield the β-keto ester.
Construction of the [4.3.1]Propellane System
A critical step in the synthesis is the formation of the complex [4.3.1]propellane core. This is achieved through a palladium-catalyzed cyclization.
Protocol 3.2.1: Palladium-Catalyzed Cyclization
-
Reagent Preparation: In a glovebox, prepare a solution of the palladium catalyst and the appropriate ligand in a dry, degassed solvent.
-
Reaction Execution: Add the tricyclic precursor to the catalyst solution.
-
Monitoring and Completion: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purification: Upon completion, quench the reaction and purify the product via flash column chromatography.
Late-Stage Nickel-Mediated Cyclization
The final key cyclization to furnish the complete carbon skeleton of this compound is a nickel-mediated process.
Protocol 3.3.1: Nickel-Mediated Cyclization
-
Catalyst Activation: Activate the nickel catalyst according to established procedures.
-
Reaction Assembly: In an inert atmosphere, combine the activated nickel catalyst, the cyclization precursor, and any necessary additives in a suitable solvent.
-
Reaction Progression: Stir the reaction at the designated temperature, monitoring for product formation.
-
Isolation of this compound: After the reaction is complete, perform a standard work-up procedure followed by purification using high-performance liquid chromatography (HPLC) to isolate pure this compound.
Mandatory Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the overall synthetic strategy for the large-scale production of this compound.
Caption: High-level workflow for the total synthesis of this compound.
Putative Mechanism of Immunosuppression: Inhibition of T-Cell Activation
While the specific molecular target of this compound is yet to be elucidated, its potent inhibition of T-cell proliferation suggests interference with key signaling pathways involved in lymphocyte activation. The diagram below illustrates a generalized T-cell activation pathway, highlighting potential points of inhibition for immunosuppressive agents.
Caption: Generalized T-cell activation signaling cascade.
Note on Mechanism of Action: The precise molecular target of this compound has not yet been reported. The dashed arrows in the diagram indicate plausible points of intervention for an immunosuppressive agent that inhibits T-cell proliferation, such as the calcineurin-NFAT or NF-κB signaling pathways. Further research is required to elucidate the exact mechanism of this compound.
Preclinical Studies: Current Status
As of the date of this document, to the best of our knowledge, no preclinical in vivo studies on this compound have been published in the peer-reviewed scientific literature. The potent in vitro immunosuppressive activity of this compound strongly supports its advancement into preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety profile for potential therapeutic applications in autoimmune diseases and organ transplantation.
Conclusion
The successful total synthesis of this compound has paved the way for its large-scale production, enabling comprehensive preclinical evaluation. The protocols and data presented herein provide a foundational resource for researchers in the field of drug discovery and development. The exceptional potency of this compound in inhibiting lymphocyte proliferation warrants further investigation into its mechanism of action and its therapeutic potential in in vivo models of immune-related diseases.
References
Troubleshooting & Optimization
Phainanoid A Total Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phainanoid A total synthesis. The information is based on published synthetic routes, with a focus on addressing common challenges encountered during key transformations.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the key steps that are often challenging.
1. Radical Polyene Cyclization for Tricyclic Core Formation
-
Question: My radical polyene cyclization is resulting in a low yield of the desired D/E/F tricyclic core. What are the critical parameters to control for this reaction?
-
Answer: The diastereoselective formation of the tricyclic ketone is a crucial step. Here are some key considerations:
-
Reactant Quality: Ensure the starting β-ketoester is of high purity. Impurities can interfere with the radical initiation and propagation steps.
-
Oxidant Stoichiometry: The ratio of Mn(OAc)₃ and Cu(OAc)₂ is critical for efficient cyclization.[1] It is recommended to use Mn(OAc)₃ as the primary oxidant to initiate the formation of the radical species, with Cu(OAc)₂ likely facilitating the final oxidation and termination steps. An excess of either reagent could lead to undesired side reactions.
-
Solvent and Temperature: The reaction is typically performed in a non-coordinating solvent like acetonitrile or acetic acid. The temperature should be carefully controlled to ensure a steady rate of radical generation and prevent decomposition of the starting material or product.
-
Reaction Concentration: Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.
-
2. Pd-catalyzed Intramolecular Alkenylation for 4,5-Spirocycle Construction
-
Question: I am observing poor diastereoselectivity and the formation of side products during the Pd-catalyzed intramolecular alkenylation to form the A/B/C rings. How can I improve the reaction's efficiency and selectivity?[2]
-
Answer: The construction of the strained 4,5-spirocycle is a known challenge in the synthesis of this compound.[2] The high diastereoselectivity is attributed to a stabilizing interaction between the 2' carbonyl moiety and the palladium catalyst in the transition state.[2][3] Here are some troubleshooting tips:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is paramount. The use of a Pd/QPhos catalyst system has been reported to be effective.[4] Ensure the catalyst is active and the ligand is pure.
-
Solvent Choice: The solvent can have a significant impact on the reaction outcome. It has been reported that toluene is a more effective solvent than THF for this transformation.[2]
-
Base Selection: The choice of base is critical, especially given the potential for base-sensitive functional groups in the substrate. While not explicitly detailed in all abstracts, the careful optimization of the base is crucial for success.
-
Temperature Control: The reaction temperature should be carefully optimized to balance the rate of the desired cyclization against potential side reactions like β-hydride elimination.
-
3. Ni-mediated Cyclization for [4.3.1] Propellane Formation
-
Question: The final Ni-mediated cyclization to form the F/G/H [4.3.1] propellane ring system is not proceeding as expected. What are the key factors for this transformation?
-
Answer: This complex cyclization involves the formation of a vinyl cyclopropane and is a key step in the final stages of the synthesis.[5]
-
Nickel Catalyst: The choice of Ni(0) source is important. Ni(cod)₂ is a common precursor for such transformations. Ensure it is freshly opened or properly stored to maintain its activity.
-
Ligand: The ligand used with the nickel catalyst will influence the reactivity and selectivity of the cyclization. While not specified in the initial search results, exploring different phosphine or N-heterocyclic carbene (NHC) ligands could be beneficial.
-
Substrate Purity: The precursor containing the vinyl triflate and the exo-alkylidene lactone must be of high purity.[5] Impurities could poison the catalyst or lead to undesired side reactions.
-
Reaction Conditions: The reaction is likely sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained throughout the experiment.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the overall strategy for the total synthesis of this compound?
-
A1: The most successful reported syntheses utilize a bidirectional approach.[3][4] This strategy involves the initial formation of a central tricyclic core (D/E/F rings), followed by the sequential construction of the two complex termini: the 4,5-spirocycle (A/B/C rings) and the [4.3.1] propellane with the 5,5-oxaspirolactone moiety (F/G/H and I/J rings).[6]
-
-
Q2: How is the asymmetry introduced in the synthesis?
-
Q3: What are the most challenging aspects of the this compound total synthesis?
Data Presentation
Table 1: Summary of Yields for Key Transformations in the Total Synthesis of this compound
| Step | Transformation | Reported Yield | Reference(s) |
| Formation of D/E/F Tricyclic Core | Radical Polyene Cyclization | High Diastereocontrol | [1][5] |
| Formation of A/B/C 4,5-Spirocycle | Pd-catalyzed Intramolecular Alkenylation | ~62% | [4] |
| Ring Expansion for F/G/H propellane precursor | Semipinacol Rearrangement | 60% | [9] |
| Final Construction of [4.3.1] Propellane and 5,5-oxaspirolactone moiety | Ni-mediated Cyclization and subsequent steps | Not specified | [1][5] |
Experimental Protocols
1. Representative Protocol for Radical Polyene Cyclization
This protocol is based on the general principles of Mn(OAc)₃-mediated radical cyclizations.
-
To a solution of the β-ketoester precursor in anhydrous acetonitrile, add Mn(OAc)₃ (2.5 equivalents) and Cu(OAc)₂ (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the tricyclic ketone.
2. Representative Protocol for Pd-catalyzed Intramramolecular Alkenylation
This protocol is based on the reported conditions for the formation of the 4,5-spirocycle.[2][4]
-
To an oven-dried flask, add the vinyl triflate precursor, Pd(OAc)₂ (10 mol%), and QPhos (15 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add Cs₂CO₃ (2.0 equivalents) and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4,5-spirocycle product.
Mandatory Visualization
Caption: Bidirectional synthetic strategy for this compound.
References
- 1. Synthetic Study of Phainanoids. Highly Diastereoselective Construction of the 4,5-Spirocycle via Palladium-Catalyzed Intramolecular Alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Dong Synthesis of this compound [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Synthetic Study of Phainanoids. Highly Diastereoselective Construction of the 4,5-Spirocycle via Palladium-Catalyzed Intramolecular Alkenylation - Organic Letters - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Phainanoid A Cyclobutane Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phainanoid A, with a specific focus on the critical cyclobutane ring formation step.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for forming the cyclobutane ring in the total synthesis of this compound?
The formation of the cyclobutane ring in the Dong synthesis of this compound is achieved through a Palladium-catalyzed intramolecular Heck-type cyclization.[1] This reaction is a critical step that establishes the strained four-membered ring with high diastereoselectivity.[1]
Q2: What are the main challenges associated with this Pd-catalyzed cyclobutane formation?
The primary challenges in this transformation include:
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Achieving high diastereoselectivity: The reaction needs to selectively form the desired diastereomer, which can be influenced by the catalyst, solvent, and temperature. In the Dong synthesis, the bulky aryl ketone substituent directs the cyclization to occur on the more open face of the molecule, leading to high diastereoselectivity.[1]
-
Low reaction yield: As with many complex cyclizations, optimizing the yield can be difficult. Factors such as catalyst activity, substrate purity, and reaction conditions play a crucial role.
-
Competing side reactions: Potential side reactions may include β-hydride elimination, which can lead to the formation of undesired olefin isomers instead of the cyclobutane product.
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Substrate stability: The starting material for the cyclization is a complex molecule that may be sensitive to the reaction conditions.
Q3: Why was a Palladium-catalyzed approach chosen over a photochemical [2+2] cycloaddition?
While photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane rings, a Palladium-catalyzed approach offers several advantages in the context of the this compound synthesis. Transition-metal-mediated cyclizations can often provide higher levels of stereocontrol, particularly in complex molecular scaffolds. The specific ligand environment of the palladium catalyst can be fine-tuned to favor the desired diastereomer.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the cyclobutane product | 1. Inactive Catalyst | • Ensure the Pd catalyst is fresh and has been stored under inert conditions. • Consider using a different palladium source or ligand. |
| 2. Impure Starting Material | • Purify the precursor ketone immediately before the reaction. • Ensure the starting material is free of coordinating impurities that could poison the catalyst. | |
| 3. Sub-optimal Reaction Conditions | • Screen different solvents and temperatures. The polarity of the solvent can significantly impact the reaction outcome. • Adjust the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. | |
| Formation of multiple diastereomers | 1. Insufficient Steric Hindrance | • While the substrate in the Dong synthesis has a bulky directing group, variations in the substrate might require modification to enhance facial selectivity. |
| 2. Inappropriate Ligand | • Experiment with different phosphine ligands for the palladium catalyst. The steric and electronic properties of the ligand can influence the diastereoselectivity. | |
| Observation of significant side products (e.g., dienes) | 1. β-Hydride Elimination | • This is a common side reaction in Heck-type cyclizations. Using a base can sometimes suppress this pathway. • Lowering the reaction temperature may also favor the desired cyclization over elimination. |
| 2. Decomposition of Starting Material | • If the starting material is degrading, consider milder reaction conditions (lower temperature, shorter reaction time). |
Quantitative Data Summary
The following table summarizes the yield for the key cyclobutane formation step in the racemic total synthesis of this compound as reported by Dong, G. et al. (J. Am. Chem. Soc. 2021, 143, 46, 19311–19316).
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio |
| Pd-catalyzed cyclization | Cyclobutane intermediate | 75 | >20:1 |
Experimental Protocols
Detailed Methodology for the Pd-Catalyzed Cyclobutane Formation
This protocol is adapted from the supporting information of Dong, G. et al. J. Am. Chem. Soc. 2021, 143, 46, 19311–19316.
Materials:
-
Precursor ketone
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PPh₃ (Triphenylphosphine)
-
Ag₂CO₃ (Silver carbonate)
-
Anhydrous toluene
Procedure:
-
To a solution of the precursor ketone (1.0 equiv) in anhydrous toluene (0.01 M) are added Pd(OAc)₂ (0.2 equiv), PPh₃ (0.8 equiv), and Ag₂CO₃ (4.0 equiv).
-
The reaction mixture is stirred at 80 °C for 12 hours under an argon atmosphere.
-
After completion, the reaction is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclobutane product.
Visualizations
Caption: Experimental workflow for the Pd-catalyzed cyclobutane formation.
Caption: Troubleshooting logic for the this compound cyclobutane formation.
References
Technical Support Center: Optimization of the Pd-Catalyzed Cyclization in Phainanoid A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of the palladium-catalyzed cyclization step in the total synthesis of Phainanoid A. This key transformation, a reductive Heck reaction, forms the strained cyclobutane ring system core to the molecule's unique architecture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Pd-catalyzed cyclization, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting enol triflate. What are the common causes and how can I address this?
Answer: Low or no conversion is a frequent issue that can stem from several factors related to catalyst activity, reagent quality, and reaction setup.
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Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(OAc)₂ precatalyst.
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Solution: Ensure the Pd(OAc)₂ is of high purity. Consider a brief pre-stirring of the Pd(OAc)₂ and the phosphine ligand before adding the other reagents to facilitate the formation of the active catalytic complex. Inefficient reduction of the Pd(II) precatalyst can hinder entry into the catalytic cycle.[1]
-
-
Poor Quality Reagents: Impurities in the solvent, base, or starting material can poison the catalyst.
-
Solution: Use anhydrous, degassed N,N-dimethylacetamide (DMA). Ensure the triethylamine (Et₃N) is freshly distilled and the formic acid is of high purity. The substrate should be purified meticulously to remove any potential catalyst poisons.
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation.
-
Solution: Rigorously degas the reaction mixture using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Insufficient Temperature: The reaction may not have reached the required activation energy.
-
Solution: Ensure the reaction temperature is maintained at a consistent 80 °C. Use an oil bath with a temperature controller for accurate heating.
-
Question 2: The reaction is proceeding, but I'm observing the formation of significant side products. How can I improve the selectivity?
Answer: Side product formation often indicates issues with the reaction conditions or the stability of intermediates.
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β-Hydride Elimination Byproducts: While this is a reductive Heck reaction, traditional β-hydride elimination pathways can compete, leading to olefinic byproducts.
-
Solution: The use of formic acid as a hydride source is intended to promote the reductive pathway. Ensure the correct stoichiometry of formic acid is used. An excess or deficit could alter the reaction course.
-
-
Substrate Decomposition: The complex polycyclic starting material may be unstable under the reaction conditions.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times which can lead to decomposition. Consider lowering the reaction temperature slightly (e.g., to 70-75 °C) to see if this minimizes decomposition without significantly impacting the desired reaction rate.
-
-
Ligand Decomposition: The tricyclohexylphosphine (P(Cy)₃) ligand can be susceptible to oxidation.
-
Solution: Use high-purity P(Cy)₃ and ensure strictly anaerobic conditions.
-
Question 3: The desired cyclobutane product is formed, but with poor diastereoselectivity. What factors influence the stereochemical outcome?
Answer: The high diastereoselectivity of this reaction is a key feature, and loss of selectivity points to subtle issues in the transition state geometry.[2][3]
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Ligand Choice: The steric bulk of the P(Cy)₃ ligand is crucial for controlling the facial selectivity of the migratory insertion step.
-
Solution: Ensure the correct ligand is being used and that it is of high purity. Using other phosphine ligands may alter the steric environment and erode diastereoselectivity.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst in the transition state.
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Solution: While DMA is the optimized solvent, ensure it is anhydrous. The presence of water could potentially alter the coordination sphere of the palladium complex.
-
-
Temperature Fluctuations: Inconsistent heating can affect the energy difference between the diastereomeric transition states.
-
Solution: Maintain a stable and uniform reaction temperature.
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Question 4: I'm observing the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?
Answer: The formation of palladium black signifies the agglomeration of Pd(0) into an inactive, bulk metallic state, effectively removing it from the catalytic cycle.
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Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected Pd(0) can aggregate.
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Solution: Ensure the ligand-to-palladium ratio is correct as per the protocol. A slight excess of the ligand might help to stabilize the catalytic species.
-
-
High Reaction Concentration: Very high concentrations can sometimes promote catalyst decomposition.
-
Solution: Adhere to the recommended concentration in the experimental protocol.
-
-
Inefficient Stirring: Poor mixing can lead to localized areas of high catalyst concentration, promoting agglomeration.
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Solution: Ensure efficient and continuous stirring throughout the reaction.
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Data Presentation
The following table summarizes the optimized conditions for the Pd-catalyzed cyclization as reported in the synthesis of this compound.
| Parameter | Condition |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Tricyclohexylphosphine (P(Cy)₃) |
| Solvent | N,N-Dimethylacetamide (DMA), anhydrous |
| Base | Triethylamine (Et₃N) |
| Hydride Source | Formic Acid (HCO₂H) |
| Temperature | 80 °C |
| Yield | 85% (as a single diastereomer) |
Experimental Protocol
Detailed Methodology for the Pd-Catalyzed Reductive Heck Cyclization
-
Reagents and Equipment:
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Diene-containing enol triflate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
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Tricyclohexylphosphine (P(Cy)₃, 0.2 equiv)
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Anhydrous N,N-dimethylacetamide (DMA)
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Triethylamine (Et₃N, 5.0 equiv)
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Formic acid (HCO₂H, 2.5 equiv)
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Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
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Argon or nitrogen gas supply
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Magnetic stirrer and stir bar
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Oil bath with temperature controller
-
-
Procedure:
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To an oven-dried Schlenk flask containing a magnetic stir bar, add the diene-containing enol triflate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and P(Cy)₃ (0.2 equiv).
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Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
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Add anhydrous DMA via syringe.
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Add triethylamine (5.0 equiv) and formic acid (2.5 equiv) to the reaction mixture via syringe.
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Immerse the flask in a preheated oil bath at 80 °C.
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Stir the reaction mixture vigorously at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane product.
-
Visualizations
Caption: Workflow for the Pd-catalyzed cyclization.
Caption: Proposed catalytic cycle for the reductive Heck reaction.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
managing diastereoselectivity in Phainanoid A synthesis
Welcome to the technical support center for the synthesis of Phainanoid A. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) focused on managing the critical diastereoselectivity challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most challenging diastereoselective steps in the total synthesis of this compound?
A1: The total synthesis of this compound, particularly following the bidirectional strategy developed by Dong and colleagues, involves several stereochemically complex transformations.[1][2] The two most critical challenges in managing diastereoselectivity are:
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The Palladium-Catalyzed Intramolecular Alkenylation: This step forms the strained 4,5-spirocyclic system (A/B/C rings) and sets a crucial quaternary spiro-stereocenter. Achieving high diastereoselectivity is essential for the successful construction of the southwestern portion of the molecule.[1]
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The Nickel-Mediated Reductive Heck Cyclization: This transformation constructs the [4.3.1]propellane core (F/G/H rings) of this compound. This reaction forges the vinyl cyclopropane motif with high diastereocontrol, which is a significant challenge due to the strained nature of the resulting ring system.[1]
Q2: My Pd-catalyzed spirocyclization is yielding a mixture of diastereomers. What are the common causes and how can I improve the selectivity?
A2: Low diastereoselectivity in the Pd-catalyzed formation of the 4,5-spirocycle is a common issue. The reaction is designed to proceed with high diastereoselectivity, favoring the conformation where the bulky aryl ketone is on the more open face of the forming cyclobutane.[1] Here are some potential causes for poor selectivity and corresponding troubleshooting tips:
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Substrate Purity: The precursor vinyl triflate must be of high purity. Impurities can interfere with the catalyst and lead to side reactions or reduced selectivity. Ensure rigorous purification of the substrate before the cyclization step.
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Catalyst and Ligand Integrity: The choice of palladium pre-catalyst and ligand is critical. The original synthesis specifies Pd-QPhos-G3 as the pre-catalyst. Degradation of the catalyst or ligand can lead to a less selective reaction. It is advisable to use freshly opened or properly stored catalyst and handle it under an inert atmosphere.
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Base Selection and Quality: The base plays a crucial role in this transformation. Cesium carbonate (Cs2CO3) was found to be optimal.[3] Ensure the base is anhydrous and of high purity, as trace amounts of water or other impurities can affect the outcome.
-
Solvent and Temperature: The reaction is typically run in a non-polar solvent like toluene at elevated temperatures. Strict control of the reaction temperature is important. Deviations from the optimal temperature profile can impact the energy difference between the diastereomeric transition states, leading to lower selectivity.
Q3: I am observing poor diastereoselectivity in the Ni-mediated cyclization to form the [4.3.1]propellane system. What factors influence this step?
A3: The nickel-mediated reductive Heck cyclization is a highly diastereoselective transformation that forms the northern F/G/H ring system.[1] If you are experiencing issues with diastereoselectivity, consider the following:
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Reductant Quality and Stoichiometry: This reaction utilizes a reductant (e.g., zinc powder) in a protic solvent. The quality and activation of the zinc powder can be critical. If the reduction of the nickel catalyst is inefficient, it can affect the catalytic cycle and potentially the stereochemical outcome.
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Ligand Choice: The ligand used with the nickel catalyst is crucial for controlling the stereochemistry of the cyclization. While the original synthesis may specify a particular ligand, exploring other related phosphine or N-heterocyclic carbene (NHC) ligands could be a strategy if the desired selectivity is not achieved.
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Reaction Concentration and Temperature: As with many catalytic reactions, concentration and temperature can influence the selectivity. Running the reaction under dilute conditions can sometimes minimize side reactions. Temperature control is also vital; ensure the reaction is maintained at the optimal temperature as described in the protocol.
-
Substrate Conformation: The diastereoselectivity of this step is largely substrate-controlled, relying on the pre-existing stereocenters to direct the cyclization. Ensure the precursor molecule has the correct relative stereochemistry leading into this step.
Troubleshooting Guides
Guide 1: Low Diastereomeric Ratio in Pd-Catalyzed 4,5-Spirocyclization
| Symptom | Potential Cause | Suggested Solution |
| Diastereomeric ratio (d.r.) is less than 10:1. | 1. Degradation of Pd-QPhos-G3 catalyst or ligand. 2. Impure vinyl triflate precursor. 3. Sub-optimal base or solvent conditions. | 1. Use a fresh batch of catalyst from a reliable supplier. Store and handle under inert atmosphere. 2. Re-purify the vinyl triflate precursor via column chromatography. Confirm purity by NMR and HRMS. 3. Use anhydrous Cs2CO3 and dry, degassed toluene. |
| Reaction is sluggish and gives low yield along with poor d.r. | 1. Inefficient catalyst activation. 2. Presence of oxygen or water in the reaction. | 1. Ensure all reagents and solvents are rigorously dried and degassed. 2. Assemble the reaction in a glovebox or under a strict inert atmosphere (Argon or Nitrogen). |
| Formation of undesired side products. | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. | 1. Carefully control the reaction temperature using an oil bath and a temperature controller. 2. Re-verify the stoichiometry of the catalyst, base, and substrate. |
Guide 2: Poor Diastereoselectivity in Ni-Mediated [4.3.1]Propellane Formation
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of the undesired diastereomer. | 1. Inactive or poor quality reductant (e.g., Zinc powder). 2. Inappropriate choice of ligand for the nickel catalyst. | 1. Activate the Zinc powder prior to use (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum). 2. Screen alternative ligands if the standard protocol is not effective for your specific substrate analogue. |
| Reaction stalls or gives a complex mixture. | 1. Deactivation of the nickel catalyst. 2. Substrate decomposition under the reaction conditions. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Consider lowering the reaction temperature and extending the reaction time. |
Data Presentation
The following table summarizes the reported diastereoselectivity for the key transformations in the synthesis of this compound.
| Reaction | Key Transformation | Catalyst/Reagents | Reported Diastereomeric Ratio (d.r.) | Reference |
| 4,5-Spirocyclization | Intramolecular Alkenylation | Pd-QPhos-G3, Cs2CO3, Toluene | High Diastereoselectivity | [1] |
| [4.3.1]Propellane Formation | Reductive Heck Cyclization | Ni catalyst, Ligand, Zn reductant | High Diastereoselectivity | [1] |
| Oxidative Cyclization | Formation of Tricyclic Ketone | Oxidant | High Diastereocontrol | [1] |
| Semi-pinacol Rearrangement | Epoxidation and Rearrangement | m-CPBA, then Lewis Acid | Establishes correct diastereomer | [1] |
Note: The term "High Diastereoselectivity" is used in the source literature, often implying a d.r. of >20:1, which is confirmed by the isolation of a single diastereomer.
Experimental Protocols
Protocol 1: Diastereoselective Pd-Catalyzed Intramolecular Alkenylation for 4,5-Spirocycle Formation
This protocol is adapted from the total synthesis of this compound by Dong, et al.[1][3]
-
Preparation: In a nitrogen-filled glovebox, add the vinyl triflate precursor (1.0 equiv), Pd-QPhos-G3 (0.1 equiv), and anhydrous Cs2CO3 (3.0 equiv) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel to achieve a substrate concentration of approximately 0.01 M.
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired 4,5-spirocyclic product as a single diastereomer.
Protocol 2: Diastereoselective Ni-Mediated Reductive Heck Cyclization for [4.3.1]Propellane Formation
This protocol is a general representation based on the strategy employed by Dong, et al.[1]
-
Preparation: To an oven-dried vial under an inert atmosphere, add the nickel pre-catalyst (e.g., Ni(COD)2, 0.1 equiv), a suitable ligand (e.g., a phosphine ligand, 0.12 equiv), and activated zinc powder (3.0 equiv).
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Reagent Addition: Add the vinyl triflate precursor (1.0 equiv) dissolved in a protic solvent such as methanol or isopropanol.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the [4.3.1]propellane product as a single diastereomer.
Visualizations
Caption: Bidirectional synthetic workflow for this compound.
Caption: Logical flow of the diastereoselective Pd-catalyzed cyclization.
References
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Phainanoid A Fragments
Welcome to the technical support center for the synthesis of Phainanoid A fragments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields during the synthesis of these complex molecules. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and provide detailed methodologies for key experimental steps.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields in the construction of the 4,5-spirocycle via the palladium-catalyzed intramolecular alkenylation. What are the common causes and how can we optimize this step?
A1: Low yields in the palladium-catalyzed intramolecular alkenylation to form the benzofuranone-based 4,5-spirocycle are often attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the substrate. Here are some troubleshooting strategies:
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Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. While various catalysts can be effective, their performance is substrate-dependent. Ensure the catalyst is active and the ligand is pure.
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Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and yield. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
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Temperature and Reaction Time: These parameters should be carefully optimized. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
For a logical approach to troubleshooting this step, consider the following workflow:
Caption: Troubleshooting workflow for the Pd-catalyzed spirocyclization.
Q2: The Nickel-mediated reductive cyclization to form the [4.3.1]propellane core is giving us a complex mixture of byproducts and a low yield of the desired product. How can we improve this transformation?
A2: The Nickel-mediated reductive cyclization is a key step in the synthesis of the this compound core and can be challenging due to the formation of multiple stereoisomers and undesired side products.[1] Key areas for optimization include:
-
Nickel Catalyst and Ligand: The choice of the nickel precursor (e.g., Ni(cod)₂) and the ligand is crucial for both reactivity and stereoselectivity.
-
Reductant: The nature and amount of the reductant (e.g., a silane or zinc) can influence the reaction pathway.
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Solvent and Temperature: These parameters affect the solubility of the catalyst and substrate, as well as the reaction kinetics. A solvent screen is often beneficial.
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Substrate Purity: Impurities in the starting material can poison the nickel catalyst.
Below is a diagram illustrating the key components of this reaction system.
Caption: Key components of the Ni-mediated reductive cyclization.
Data Presentation
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of this compound fragments, based on reported literature.[2][3]
Table 1: Optimization of the Palladium-Catalyzed Intramolecular Alkenylation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | Pd(PPh₃)₄ (10) | - | K₃PO₄ | Toluene | 110 | 62 |
Table 2: Conditions for Nickel-Mediated Reductive Cyclization
| Entry | Nickel Precursor (mol%) | Ligand (mol%) | Reductant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ni(cod)₂ (10) | SIPr (15) | Et₃SiH | MeCN | 60 | 55 |
| 2 | NiCl₂(dme) (10) | Pybox (12) | Zn | MeOH | 25 | 68 |
| 3 | NiBr₂·diglyme (10) | IPr (15) | Mn | THF | 50 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Alkenylation
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To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate substrate (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), and ligand (e.g., SPhos, 0.10 equiv).
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Add anhydrous, deoxygenated solvent (e.g., dioxane) via syringe.
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Add the base (e.g., Cs₂CO₃, 2.0 equiv).
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Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Mediated Reductive Cyclization
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In a glovebox, add the nickel precursor (e.g., Ni(cod)₂, 0.10 equiv) and ligand (e.g., SIPr, 0.15 equiv) to a vial.
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Add anhydrous, deoxygenated solvent (e.g., MeCN) and stir for 10 minutes.
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In a separate vial, dissolve the vinyl triflate substrate (1.0 equiv) in the same solvent.
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Add the substrate solution to the catalyst mixture, followed by the reductant (e.g., Et₃SiH, 3.0 equiv).
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Seal the vial and stir at the appropriate temperature (e.g., 60 °C).
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Monitor the reaction by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction to room temperature.
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Carefully quench the reaction (e.g., with aqueous HCl if a silane is used).
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Work up the reaction by partitioning between an organic solvent and water.
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Dry the organic layer, concentrate, and purify by chromatography.
References
stability of Phainanoid A in different solvents and temperatures
This technical support center provides guidance on the stability of Phainanoid A in various laboratory settings. The information is compiled from general chemical stability principles and data from structurally related compounds, as direct stability studies on this compound are not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of structurally similar dammarane-type triterpenoids, the primary factors influencing the stability of this compound are expected to be pH, temperature, and light exposure. Degradation is more likely to occur at non-neutral pH and higher temperatures.
Q2: What are the visual indicators of this compound degradation?
A2: While visual inspection is not a definitive measure of stability, any change in the color or clarity of a this compound solution may indicate degradation or precipitation. For accurate assessment, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended to quantify the active compound and detect degradation products.
Q3: How should I prepare stock solutions of this compound for optimal stability?
A3: It is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or ethanol. For short-term storage, these solutions should be kept at 4°C and protected from light. For long-term storage, aliquoting and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.
Q4: Can I store this compound in aqueous solutions?
A4: Storing this compound in aqueous solutions, especially buffered solutions, for extended periods is generally not recommended without specific stability data. The presence of water and potential for non-neutral pH can lead to hydrolysis or other degradation pathways. If aqueous solutions are necessary for experiments, they should be prepared fresh from a stock solution in an organic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using HPLC. Implement a consistent storage protocol for all solutions. |
| Loss of biological activity | This compound has degraded in the experimental medium. | Prepare fresh dilutions for each experiment. Minimize the time this compound spends in aqueous or high-temperature environments. Consider performing a time-course experiment to assess stability under your specific experimental conditions. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | If the degradation products are unknown, consider techniques like LC-MS to identify them. This can provide insights into the degradation pathway. Adjust storage and handling procedures to minimize the formation of these impurities. |
| Precipitation in the stock solution | Poor solubility or solvent evaporation. | Ensure the storage container is sealed tightly to prevent solvent evaporation. If solubility is an issue, consider using a different solvent or preparing a more dilute stock solution. Gentle warming and sonication may help redissolve the compound, but be cautious of potential degradation at higher temperatures. |
Stability Data Summary (Hypothetical)
Disclaimer: The following tables present hypothetical stability data for this compound for illustrative purposes, based on general trends observed for similar compounds. This data should not be considered as experimentally verified.
Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C (Protected from Light)
| Solvent | Concentration (mM) | Purity after 1 week (%) | Purity after 4 weeks (%) |
| DMSO | 10 | >99 | 98 |
| Ethanol (anhydrous) | 10 | >99 | 97 |
| Acetonitrile | 10 | 98 | 95 |
| Methanol | 10 | 97 | 92 |
| PBS (pH 7.4) | 1 | 90 | 75 |
Table 2: Hypothetical Effect of Temperature on this compound Stability in DMSO (10 mM Stock Solution, Protected from Light)
| Temperature | Purity after 24 hours (%) | Purity after 1 week (%) |
| -20°C | >99 | >99 |
| 4°C | >99 | 98 |
| Room Temperature (25°C) | 98 | 90 |
| 37°C | 95 | 80 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are crucial for accurate results.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., scan from 200-400 nm to find the wavelength of maximum absorbance).
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution to a working concentration in the desired solvent and store under the specified temperature and light conditions.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to a concentration within the linear range of the detector.
-
-
Forced Degradation Studies (for method validation):
-
To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting this compound to harsh conditions to intentionally induce degradation.
-
Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: Store the solid compound at 80°C for 48 hours.
-
Photolytic Conditions: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability and its impact.
Technical Support Center: Phainanoid A Lymphocyte Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phainanoid A in lymphocyte proliferation assays.
Troubleshooting Guides
Issue 1: Unexpectedly High Lymphocyte Viability or Proliferation with MTT Assay
Question: My MTT assay results show high cell viability, or even an increase in proliferation, in the presence of this compound, which contradicts its known immunosuppressive effects. What could be the cause?
Answer: This is a critical and common pitfall when using natural products like this compound, which is a triterpenoid. The issue likely stems from direct interference of the compound with the MTT reagent itself.
Possible Cause:
-
Direct Reduction of MTT by this compound: this compound, like other structurally related natural products, may possess reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity.[1][2][3] This leads to a false-positive signal, making it appear as though the cells are viable and proliferating when they are actually growth-arrested.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium and the same concentrations of this compound you are using in your experiment, but without lymphocytes.
-
Add the MTT reagent and incubate for the same duration as your experimental plates.
-
If you observe a color change to purple, this confirms that this compound is directly reducing the MTT reagent.
-
-
Switch to an Alternative Viability/Proliferation Assay:
-
It is highly recommended to use an assay that does not rely on tetrazolium salt reduction.
-
Recommended Alternative: A dye dilution assay using Carboxyfluorescein succinimidyl ester (CFSE) is a robust method for tracking lymphocyte proliferation via flow cytometry.[4][5][6] This method directly measures cell division.
-
Other Alternatives: Consider assays based on ATP measurement, which is a reliable indicator of cell viability and less prone to interference from plant-derived compounds.[2][3]
-
Issue 2: Distinguishing Between Cytotoxicity and Inhibition of Proliferation
Question: I'm observing a decrease in lymphocyte proliferation in my assay. How can I be sure if this compound is killing the cells (cytotoxicity) or simply stopping their division (cytostatic effect)?
Answer: This is a crucial distinction for interpreting your results. Studies have shown that this compound and its analogues can specifically inhibit stimulation-induced lymphocyte proliferation without affecting cell survival at their effective concentrations.[7]
Troubleshooting Steps:
-
Incorporate a Viability Dye in Your Proliferation Assay:
-
When using a dye dilution assay like CFSE, co-stain your cells with a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).
-
This will allow you to gate on the live cell population during flow cytometry analysis and assess the proliferation of only the viable cells.
-
-
Perform a Separate Cytotoxicity Assay:
-
Culture lymphocytes with the same concentrations of this compound as in your proliferation assay.
-
At corresponding time points, assess cell viability using a method that does not rely on metabolic activity, such as Trypan Blue exclusion or a viability dye with flow cytometry.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's immunosuppressive effect on lymphocytes?
A1: The precise molecular signaling pathway for this compound's immunosuppressive activity has not been fully elucidated in the currently available scientific literature. However, based on the known mechanisms of other immunosuppressive triterpenoids, it is hypothesized to act by inhibiting key signaling pathways involved in lymphocyte activation and proliferation, such as the NF-κB, JAK/STAT, or Erk1/2 pathways.[8][9]
Q2: What are the recommended positive and negative controls for a this compound lymphocyte proliferation assay?
A2:
-
Negative Controls:
-
Unstimulated Cells: Lymphocytes in culture medium without any mitogen or this compound. This provides the baseline level of proliferation.
-
Vehicle Control: Lymphocytes stimulated with a mitogen in the presence of the vehicle used to dissolve this compound (e.g., DMSO). This controls for any effects of the solvent on proliferation.
-
-
Positive Controls:
-
Mitogen-Stimulated Cells: Lymphocytes stimulated with a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A) in the absence of this compound. This demonstrates the maximal proliferative response.
-
Known Immunosuppressant: It is good practice to include a known immunosuppressant, such as Cyclosporin A (CsA), as a positive control for inhibition of proliferation.[10][11]
-
Q3: Are there any specific considerations when using CFSE for lymphocyte proliferation assays with this compound?
A3:
-
Titrate CFSE Concentration: High concentrations of CFSE can be toxic to cells. It is important to titrate the CFSE concentration to find the optimal balance between bright staining and minimal toxicity for your specific lymphocyte population.[4][5]
-
Protein-Free Staining: CFSE reacts with amine groups on proteins. Therefore, the initial staining of lymphocytes with CFSE should be performed in a protein-free buffer (e.g., PBS) to ensure efficient labeling of intracellular proteins rather than proteins in the medium.[5]
-
Light Sensitivity: CFSE is light-sensitive. Protect the stained cells from light as much as possible to prevent photobleaching.
Data Presentation
Table 1: Immunosuppressive Activity of Phainanoids on T and B Lymphocyte Proliferation
| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 |
| Cyclosporin A (CsA) - Positive Control | 14.21 ± 0.01 | 352.87 ± 0.01 |
Data extracted from a study on the in vitro immunosuppressive activities of Phainanoids.[10][11]
Experimental Protocols
Key Experiment: CFSE-Based Lymphocyte Proliferation Assay
Objective: To measure the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Isolated primary lymphocytes (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
This compound (dissolved in DMSO)
-
CFSE dye
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Methodology:
-
Cell Preparation: Isolate lymphocytes using standard methods (e.g., Ficoll-Paque density gradient centrifugation). Wash the cells and resuspend them in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
CFSE Staining:
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM (this should be optimized for your cell type).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled lymphocytes in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well round-bottom plate.
-
Add this compound at various concentrations. Include vehicle-only controls.
-
Add the mitogen (e.g., PHA at 5 µg/mL). Include unstimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
If desired, stain with a viability dye and cell surface markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Visualizations
Caption: Workflow for a CFSE-based lymphocyte proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 4. appliedcytometry.com [appliedcytometry.com]
- 5. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of the Phainanoid A Tricyclic Core
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the Phainanoid A tricyclic core. The information is based on published synthetic routes and is intended to assist in overcoming common challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the this compound tricyclic core, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Oxidative Cyclization to Form the Tricyclic Ketone
-
Question: We are experiencing significantly lower yields than reported in the literature for the oxidative cyclization step to form the tricyclic ketone. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in this key step can often be attributed to several factors, especially during scale-up. Consider the following:
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Reagent Purity and Stoichiometry: Ensure all reagents, particularly the starting triene alcohol and the oxidizing agent, are of high purity. In larger scale reactions, seemingly minor impurities can be magnified. Precise control of reagent stoichiometry is also critical.
-
Reaction Concentration: The optimal concentration for cyclization can be crucial. If the reaction is too concentrated, intermolecular side reactions may become more prevalent. Conversely, if it is too dilute, the desired intramolecular reaction may be slow. Experiment with slight variations in concentration.
-
Temperature Control: Exothermic events during the addition of reagents can lead to side products. Ensure efficient stirring and adequate cooling to maintain a consistent internal temperature, especially during large-scale additions.
-
Atmosphere: These reactions are often sensitive to air and moisture. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Issue 2: Diastereoselectivity Issues in the Tricyclic Core Formation
-
Question: The formation of the tricyclic ketone is resulting in a mixture of diastereomers that are difficult to separate. How can we improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity is a known challenge in the synthesis of complex molecules like this compound.[1] Here are some approaches to enhance it:
-
Chiral Auxiliaries or Catalysts: If not already in use, the introduction of a chiral auxiliary on the starting material or the use of a chiral catalyst could influence the facial selectivity of the cyclization.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization. Screening a variety of solvents may lead to improved diastereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired diastereomer.
-
Kinetic Resolution: As demonstrated in the asymmetric synthesis of (+)-Phainanoid A, a kinetic resolution of the tricyclic core can be employed to separate enantiomers, and a similar strategy might be adaptable for diastereomers.[2][3]
-
Issue 3: Challenges with the Purification of Key Intermediates
-
Question: We are finding it difficult to purify the tricyclic ketone and subsequent intermediates on a larger scale. What purification strategies are recommended?
-
Answer: Scaling up purification requires a shift from standard laboratory techniques. Consider the following:
-
Crystallization: If the desired product is a solid, developing a crystallization procedure is often the most effective method for large-scale purification. Screen various solvent systems to induce crystallization.
-
Automated Flash Chromatography: For large quantities, manual column chromatography can be inefficient. Automated flash chromatography systems with pre-packed columns can provide better separation and reproducibility.
-
Recrystallization of Derivatives: If the intermediate itself is difficult to crystallize, it may be beneficial to form a crystalline derivative (e.g., a salt or a co-crystal), purify it by recrystallization, and then cleave the derivative to regenerate the pure intermediate.
-
Frequently Asked Questions (FAQs)
-
Question: What are the key strategic considerations for scaling up the synthesis of the this compound tricyclic core?
-
Answer: The synthesis of the this compound tricyclic core involves several complex transformations.[4][5][6] A key strategy highlighted in the literature is the "bidirectional" approach, where complexity is built outwards from a central core.[4][5][6] For scaling up, focusing on robust and high-yielding reactions for the core construction is paramount. The use of ketones as versatile chemical handles for subsequent elaborations is also a critical strategic element.[4][5][6]
-
Question: Are there alternative synthetic strategies to access the tricyclic core that might be more amenable to scale-up?
-
Answer: While the reported syntheses have proven effective, exploring alternative cyclization strategies could be beneficial for large-scale production. Radical cyclizations, for instance, are known for their functional group tolerance and ability to form complex polycyclic systems, which are features of terpenoid structures.[7][8] Additionally, palladium-catalyzed polyenyne cycloisomerization has been explored for the synthesis of other complex terpenes and could offer a more efficient route.[9]
-
Question: What are the primary safety concerns when scaling up this synthesis?
-
Answer: Scaling up any chemical synthesis introduces new safety challenges. For the this compound core synthesis, specific concerns include:
-
Handling of Pyrophoric Reagents: Some steps may involve pyrophoric reagents (e.g., organolithiums), which require specialized handling procedures at larger scales.
-
Exothermic Reactions: The oxidative cyclization and other steps may be exothermic. Ensure adequate cooling capacity and controlled reagent addition to prevent thermal runaways.
-
Solvent Handling: Large volumes of flammable organic solvents will be used. Ensure proper ventilation, grounding of equipment, and adherence to all safety protocols for handling and disposing of large quantities of flammable liquids.
-
Data Presentation
Table 1: Hypothetical Comparison of Key Reaction Parameters at Lab Scale vs. Scale-Up
| Parameter | Lab Scale (Reported) | Scale-Up (Target) | Key Considerations for Scale-Up |
| Starting Material | 1.0 g | 100 g | Ensure consistent purity of starting material batch. |
| Reaction Volume | 50 mL | 5 L | Maintain efficient stirring and heat transfer. |
| Reagent Addition Time | 10 min | 2-3 hours | Controlled addition to manage exotherms. |
| Reaction Time | 12 hours | 12-18 hours | Monitor reaction completion; may be slightly longer. |
| Work-up Procedure | Liquid-liquid extraction | Liquid-liquid extraction or centrifuge | Larger volumes may require specialized equipment. |
| Purification Method | Flash Chromatography | Crystallization / Automated Flash | Develop a scalable purification strategy early. |
| Typical Yield | 75-85% | 65-75% | Yields may decrease slightly on scale-up; optimization is key. |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cyclization to Form the Tricyclic Ketone (Lab Scale)
-
To a solution of the triene alcohol (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at -78 °C under an argon atmosphere, add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic ketone.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of the this compound tricyclic core.
Caption: Troubleshooting logic for addressing low yields in the cyclization step.
References
- 1. The Dong Synthesis of this compound [organic-chemistry.org]
- 2. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bidirectional Total Synthesis of this compound via Strategic Use of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of complex terpenoids employing radical cascade processes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Immunosuppressive Activities of Phainanoid A and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, the quest for compounds with enhanced potency and novel mechanisms of action is perpetual. This guide provides a detailed comparison of Phainanoid A, a recently discovered triterpenoid, and Cyclosporin A, a widely used calcineurin inhibitor. The comparative analysis is based on available in vitro experimental data, offering a valuable resource for researchers in immunology and drug development.
At a Glance: Potency and Mechanism
This compound and its analogues, particularly Phainanoid F, have demonstrated remarkably potent immunosuppressive effects, significantly surpassing Cyclosporin A in in vitro assays.[1][2][3] While Cyclosporin A's mechanism of action is well-elucidated, the molecular target of this compound remains to be identified, presenting an exciting avenue for future research.
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the in vitro immunosuppressive activities of this compound, its potent analogue Phainanoid F, and Cyclosporin A against T-cell and B-cell proliferation. The data is presented as the half-maximal inhibitory concentration (IC50).
| Compound | T-Cell Proliferation (ConA-induced) IC50 (nM) | B-Cell Proliferation (LPS-induced) IC50 (nM) |
| This compound | 192.80 ± 0.01 | 249.49 ± 0.01 |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 |
| Cyclosporin A | 14.21 ± 0.01 | 352.87 ± 0.01 |
Data sourced from Yue, J-M. et al. J Am Chem Soc. 2015 Jan 14;137(1):138-41.[1][2][3]
Mechanism of Action: A Tale of Two Compounds
Cyclosporin A: A Well-Defined Pathway
Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[4][5][6][7][8][9][10][11] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-dependent phosphatase.[5][7] Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor to upregulate the expression of various cytokines, including Interleukin-2 (IL-2).[4][6][7] IL-2 is a critical signaling molecule for T-cell proliferation and activation. Cyclosporin A binds to an intracellular protein called cyclophilin, and this complex then binds to and inhibits calcineurin, thereby blocking the dephosphorylation and nuclear translocation of NFAT.[5][7][8] This cascade ultimately prevents the production of IL-2 and other key cytokines, leading to the suppression of the T-cell mediated immune response.
This compound: An Undiscovered Mechanism
Currently, the molecular target and the signaling pathway through which this compound exerts its potent immunosuppressive effects have not been elucidated. Structure-activity relationship studies of the phainanoid class of compounds suggest that the unique 4,5- and 5,5-spirocyclic systems are critical for their biological activity. The significant difference in potency against T-cells and B-cells compared to Cyclosporin A suggests a potentially novel mechanism of action that warrants further investigation.
Experimental Protocols
The following are representative protocols for the in vitro assays used to determine the immunosuppressive activity of this compound and Cyclosporin A.
T-Cell Proliferation Assay (Concanavalin A-induced)
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (ConA).
References
- 1. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcineurin A-α suppression drives nuclear factor-κB-mediated NADPH oxidase-2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phainanolide A, Highly Modified and Oxygenated Triterpenoid from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorensen.princeton.edu [sorensen.princeton.edu]
- 7. A Phenylpropanoid Glycoside as a Calcineurin Inhibitor Isolated from Magnolia obovata Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric analysis of T lymphocyte proliferation in vivo by EdU incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of calcineurin with substrates and targeting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Phainanoid A vs. Tacrolimus: A Comparative Guide to T-Cell Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the T-cell inhibitory effects of Phainanoid A, a novel immunosuppressive agent, and Tacrolimus, a well-established calcineurin inhibitor. The information presented is based on available experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
At a Glance: Performance in T-Cell Inhibition Assays
| Parameter | Phainanoid F | Tacrolimus | Cyclosporin A (Reference) |
| T-Cell Proliferation (IC50) | 2.04 ± 0.01 nM[1] | Potent inhibition observed at low nM concentrations | 14.21 ± 0.01 nM[1] |
| Primary Mechanism of Action | Under Investigation | Calcineurin Inhibitor[2] | Calcineurin Inhibitor |
| Effect on NFAT Signaling | Not fully elucidated | Inhibits NFAT dephosphorylation and nuclear translocation[2] | Inhibits NFAT dephosphorylation and nuclear translocation |
| Effect on IL-2 Production | Not fully elucidated | Inhibits IL-2 gene transcription[3] | Inhibits IL-2 gene transcription |
Unraveling the Mechanisms: T-Cell Signaling Pathways
The immunosuppressive effects of Tacrolimus are well-characterized and center on the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade for T-cell activation and proliferation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of key cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives clonal expansion. Tacrolimus, by inhibiting calcineurin, effectively blocks this entire pathway, leading to a profound suppression of T-cell responses.[2][3]
The precise mechanism of action for this compound is still under investigation. Its potent inhibition of T-cell proliferation suggests that it likely interferes with a critical step in the T-cell activation cascade. However, it has not yet been definitively determined whether it also targets the calcineurin-NFAT-IL-2 axis or acts through a novel mechanism. Further research is required to elucidate its molecular target and downstream effects.
Experimental Corner: Protocols for T-Cell Inhibition Assays
This section outlines the methodologies for key experiments used to evaluate the T-cell inhibitory properties of this compound and Tacrolimus.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
Detailed Protocol:
-
Cell Isolation: Isolate splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from human blood using standard density gradient centrifugation.
-
CFSE Labeling: Resuspend the isolated cells in phosphate-buffered saline (PBS) and incubate with carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM for 10 minutes at 37°C. Quench the labeling reaction with fetal bovine serum (FBS).
-
Cell Plating: Wash and resuspend the CFSE-labeled cells in complete RPMI-1640 medium. Plate the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well.
-
Compound Addition: Add serial dilutions of this compound, Tacrolimus, or a vehicle control to the appropriate wells.
-
Stimulation: Stimulate the cells with a mitogen such as Concanavalin A (2 µg/mL) or with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubation: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The progressive halving of CFSE fluorescence intensity in daughter cells is used to quantify cell proliferation.
-
Data Analysis: Calculate the percentage of proliferating cells and determine the IC50 values for each compound.
NFAT Activation Assay (Reporter Gene Assay)
This assay quantifies the activation of the NFAT transcription factor in response to T-cell stimulation and its inhibition by the test compounds.
Detailed Protocol:
-
Cell Line: Use a Jurkat T-cell line stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter.
-
Cell Plating: Plate the Jurkat-NFAT reporter cells in a 96-well white-walled plate at a density of 1 x 10^5 cells per well.
-
Compound Addition: Add serial dilutions of this compound, Tacrolimus, or a vehicle control to the wells and pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (1 µM).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Measurement: Add a luciferase substrate reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control and calculate the IC50 values for the inhibition of NFAT activation.
IL-2 Production Assay (ELISA)
This assay measures the amount of IL-2 secreted by T-cells upon stimulation and the inhibitory effect of the test compounds.
Detailed Protocol:
-
T-Cell Culture and Stimulation: Prepare and stimulate T-cells as described in the T-Cell Proliferation Assay (steps 1-5), but in a 24-well plate with a higher cell density (e.g., 1 x 10^6 cells/mL).
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of IL-2 in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant IL-2. Determine the concentration of IL-2 in each sample and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Conclusion
This compound, and specifically Phainanoid F, demonstrates remarkably potent T-cell proliferation inhibitory activity, surpassing that of the established immunosuppressant Cyclosporin A.[1] While a direct head-to-head comparison with Tacrolimus in the same study is not yet available, the existing data suggests that Phainanoid F is a highly promising candidate for further investigation as an immunosuppressive agent.
The well-defined mechanism of action of Tacrolimus as a calcineurin inhibitor provides a clear framework for its clinical application. A critical next step for the development of this compound is the elucidation of its molecular target and its precise effects on the T-cell signaling cascade. Understanding its mechanism of action will be crucial for positioning it as a potential alternative or complementary therapy to existing immunosuppressants.
The experimental protocols provided in this guide offer a standardized approach for the continued evaluation and direct comparison of these two potent immunomodulatory compounds. Such studies will be invaluable in determining the unique therapeutic potential of this compound.
References
- 1. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A polypeptide inhibitor of calcineurin blocks the calcineurin-NFAT signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Validation of Phainanoid A's Mechanism of Action: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current state of in vivo validation for Phainanoid A's mechanism of action, benchmarked against established immunosuppressive and anti-cancer agents. While this compound, a novel triterpenoid, has demonstrated significant potential in vitro, its in vivo anti-cancer validation remains a critical area for future research.
This compound, isolated from Phyllanthus hainanensis, has garnered attention for its potent immunosuppressive and cytotoxic activities in preclinical studies.[1] This guide synthesizes the available data on this compound and compares it with two well-characterized drugs, Everolimus and Tacrolimus, to provide context for its potential therapeutic applications and to highlight the necessary next steps in its development as an anti-cancer agent.
Comparative Analysis of In Vivo Performance
To date, publically available literature does not contain specific in vivo studies validating the anti-cancer mechanism of action of this compound. Its promising in vitro cytotoxicity against various cancer cell lines awaits translation into animal models of cancer.[1] However, a preclinical study on a representative of the Phainanoid series in an organ transplantation model demonstrated excellent in vivo efficacy, underscoring its potent immunosuppressive properties.
In contrast, Everolimus, an mTOR inhibitor, and Tacrolimus, a calcineurin inhibitor, have well-documented in vivo anti-cancer effects. The following tables summarize key quantitative data from representative in vivo studies for these compounds, offering a benchmark for the type of data required to validate this compound's anti-cancer potential.
Table 1: Quantitative In Vivo Efficacy of Everolimus in a Colorectal Cancer Xenograft Model
| Parameter | Vehicle Control | Everolimus (10 mg/kg/day, p.o.) | Reference |
| Tumor Growth Inhibition | - | Significant inhibition | [2] |
| Metabolic Response (NMR) | Baseline glycolysis | Decreased glycolysis | [2] |
| Combination Effect (with Irinotecan) | - | Additive to synergistic | [2] |
Table 2: Quantitative In Vivo Efficacy of Tacrolimus in a Bladder Cancer Xenograft Model
| Parameter | Vehicle Control | Tacrolimus (3 mg/kg/day, i.p.) | Reference |
| Tumor Volume (at day 16) | ~1000 mm³ | ~200 mm³ | [3] |
| Target Pathway Modulation | High NFATc1 expression | Down-regulation of NFATc1 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the comparator drugs.
Everolimus in a Colorectal Cancer Xenograft Model[2]
-
Animal Model: Athymic nude mice.
-
Cell Line: HT29 and HCT116 human colorectal cancer cells.
-
Drug Administration: Everolimus administered orally (p.o.) daily. Irinotecan administered as a comparator/combination agent.
-
Efficacy Evaluation: Tumor volumes were measured regularly.
-
Biomarker Analysis: At the end of the treatment period, tumors were harvested for nuclear magnetic resonance (NMR) metabolomics to assess the metabolic response to treatment.
Tacrolimus in a Bladder Cancer Xenograft Model[3]
-
Animal Model: 6-week-old male immunocompromised NOD-SCID mice.
-
Cell Line: UMUC3 human bladder cancer cells were implanted subcutaneously.
-
Drug Administration: Treatment was initiated when tumor volume reached 100 mm³. Tacrolimus was administered daily via intraperitoneal (i.p.) injection.
-
Efficacy Evaluation: Tumor size was measured at regular intervals to determine the effect of the treatment on tumor growth.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways through which a compound exerts its effects is fundamental to its development as a therapeutic agent. The mechanisms for Everolimus and Tacrolimus are well-established, providing a framework for the potential investigation of this compound.
Figure 1. Current understanding of this compound's biological activities.
Figure 2. Simplified signaling pathway of Everolimus via mTORC1 inhibition.
Figure 3. Mechanism of action of Tacrolimus through calcineurin inhibition.
Conclusion and Future Directions
This compound holds considerable promise as a novel therapeutic agent, with potent in vitro cytotoxic and in vivo immunosuppressive activities. However, the critical step of in vivo validation of its anti-cancer mechanism of action is yet to be taken. The established preclinical data for Everolimus and Tacrolimus provide a clear roadmap for the types of studies required. Future research on this compound should prioritize the use of relevant in vivo cancer models, such as patient-derived xenografts, to assess its efficacy, determine optimal dosing, and elucidate the specific signaling pathways involved in its anti-cancer effects. Such studies will be instrumental in determining the true potential of this compound in the clinical setting.
References
Assessing the Off-Target Effects of Phainanoid A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phainanoid A, a highly modified triterpenoid isolated from Phyllanthus hainanensis, has demonstrated exceptionally potent immunosuppressive activities, significantly exceeding the efficacy of conventional immunosuppressants like Cyclosporin A in preclinical studies.[1][2] As this novel compound progresses through the drug discovery pipeline, a thorough assessment of its off-target effects is paramount to ensure its safety and therapeutic specificity. This guide provides a comparative framework for evaluating the off-target profile of this compound against established immunosuppressive agents, Cyclosporin A and Tacrolimus. It includes detailed experimental protocols and data presentation formats to facilitate a comprehensive analysis.
On-Target Activity: A Potent Immunosuppressor
This compound, and its analogue Phainanoid F, exhibit remarkable potency in inhibiting the proliferation of T and B lymphocytes.[1][2] This on-target activity makes them promising candidates for treating autoimmune diseases and preventing organ transplant rejection.
| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) | Reference |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 | [1] |
| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 | [1] |
The Imperative of Off-Target Profiling
While potent on-target activity is desirable, off-target interactions can lead to unforeseen side effects and toxicities.[3] Both Cyclosporin A and Tacrolimus, despite their therapeutic benefits, are known to have significant off-target effects, primarily contributing to nephrotoxicity, metabolic disturbances, and neurological side effects.[4][5][6][7] A comprehensive off-target assessment of this compound is therefore crucial to de-risk its clinical development. To date, specific off-target profiling data for this compound has not been published. This guide, therefore, outlines the established methodologies used to characterize the off-target profiles of small molecules, using Cyclosporin A and Tacrolimus as examples.
Comparative Off-Target Profiles: Cyclosporin A and Tacrolimus
A substantial body of research has characterized the off-target interactions of Cyclosporin A and Tacrolimus. These studies provide a benchmark for what to investigate when assessing this compound.
| Drug | Known Off-Target Effects | Potential Consequences | References |
| Cyclosporin A | Inhibition of calcineurin (downstream of cyclophilin), interaction with numerous other proteins including P-glycoprotein and MRP-1. | Nephrotoxicity, hypertension, hyperlipidemia, and neurotoxicity.[8] | [8][9][10] |
| Tacrolimus | Inhibition of calcineurin (downstream of FKBP12), impacts on arginine and pyrimidine metabolism, induction of oxidative stress. | Nephrotoxicity, new-onset diabetes, hypertension, and neurotoxicity.[7] | [4][5][6][7][11] |
Experimental Protocols for Off-Target Assessment
To elucidate the off-target profile of this compound, a multi-pronged approach employing cutting-edge proteomic and kinase profiling techniques is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to identify direct protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon ligand binding.[12][13][14][15]
Experimental Protocol: Proteome-wide CETSA with Mass Spectrometry
-
Cell Culture and Treatment: Culture relevant human cell lines (e.g., Jurkat T-cells, peripheral blood mononuclear cells) to 80-90% confluency. Treat cells with this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Digestion and TMT Labeling: Digest the soluble proteins into peptides using trypsin. Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Generate melting curves for each identified protein by plotting the relative protein abundance against temperature. A shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates a direct binding interaction.
Kinome-Wide Profiling
Given that many drugs unexpectedly interact with kinases, a comprehensive kinase screen is essential to identify any off-target kinase inhibition by this compound.
Experimental Protocol: KinomeScan™ Competition Binding Assay
-
Kinase Panel: A large panel of human kinases (typically over 400) are individually expressed and tagged with a unique DNA identifier.
-
Competition Assay: Each kinase is incubated with an immobilized, active-site-directed ligand and the test compound (this compound) at a set concentration (e.g., 10 µM).
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of this compound indicates that the compound is competing for the active site.
-
Data Analysis: Results are typically expressed as a percentage of control (vehicle-treated). A lower percentage indicates stronger binding of the test compound to the kinase. Hits are then followed up with dose-response curves to determine the dissociation constant (Kd).
Data Presentation and Interpretation
To facilitate a clear comparison of off-target effects, all quantitative data should be summarized in tables.
Table for CETSA Results:
| Protein Target | ΔTm (°C) with this compound | Cellular Function | Potential Implication |
| Protein X | +5.2 | Signal Transduction | Modulation of Pathway Y |
| Protein Z | -3.1 | Metabolism | Alteration of Metabolic Process W |
Table for Kinome Profiling Results:
| Kinase Target | % of Control @ 10 µM this compound | Kd (nM) | Primary Signaling Pathway |
| Kinase A | 5 | 50 | Cell Cycle |
| Kinase B | 85 | >10,000 | Apoptosis |
Conclusion
While this compound presents a promising new frontier in immunosuppressive therapy, a rigorous and systematic evaluation of its off-target effects is a critical step in its development. By employing advanced techniques such as CETSA and kinome-wide profiling, and by comparing its off-target profile to that of established drugs like Cyclosporin A and Tacrolimus, researchers can build a comprehensive safety and selectivity profile. This will not only de-risk the progression of this compound into clinical trials but also provide invaluable insights into its mechanism of action and potential for therapeutic optimization. The absence of published off-target data for this compound underscores the importance of conducting these studies to fully understand its therapeutic potential and ensure patient safety.
References
- 1. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-omics investigation of tacrolimus off-target effects on a proximal tubule cell-line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Eledon Pharmaceuticals, Inc. (ELDN) Presents at Guggenheim Securities 2nd Annual Healthcare Innovation Conference Transcript | Seeking Alpha [seekingalpha.com]
- 8. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human structural proteome-wide characterization of Cyclosporine A targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiparasite effects of cyclosporin A: possible drug targets and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off‐label use of tacrolimus in children with glomerular disease: Effectiveness, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Comparative Bioactivity of Phainanoid A and Related Compounds Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Phainanoid A and its analogues, focusing on their cytotoxic effects on various cell lines. Due to the limited availability of comprehensive cross-validation data for this compound specifically, this document summarizes the existing experimental data for the Phainanoid family of compounds and outlines the standard protocols for assessing their bioactivity.
Data Presentation: Bioactivity of Phainanoids
| Compound | Cell Line | Bioactivity (IC50) | Reference Compound | Reference IC50 |
| Phainanolide A | HL-60 (Human promyelocytic leukemia) | 0.079 ± 0.037 µM | Adriamycin | 0.073 ± 0.015 µM |
| Phainanoid G | T-cells | 16.15 - 566.83 µM | - | - |
| B-cells | 8.24 - 456.63 µM | - | - | |
| Phainanoid H | T-cells | 16.15 - 566.83 µM | - | - |
| B-cells | 8.24 - 456.63 µM | - | - | |
| Phainanoid I | T-cells | 16.15 - 566.83 µM | - | - |
| B-cells | 8.24 - 456.63 µM | - | - | |
| Phainanoid F | T-cells | 2.04 nM | Cyclosporin A | 14.21 nM |
| B-cells | <1.60 nM | Cyclosporin A | 352.87 nM |
Experimental Protocols
To facilitate further research and cross-validation of this compound's bioactivity, detailed protocols for standard cytotoxicity and apoptosis assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration and a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing bioactivity and the general signaling pathways that may be involved in this compound-induced apoptosis.
References
A Comparative Analysis of the Structure-Activity Relationship of Phainanoid A and Phainanoid F as Potent Immunosuppressants
For Immediate Release: Researchers and drug development professionals now have access to a detailed comparative guide on the immunosuppressive activities of Phainanoid A and Phainanoid F, two highly modified triterpenoids isolated from Phyllanthus hainanensis. This guide provides a comprehensive overview of their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.
Quantitative Comparison of Immunosuppressive Activity
Phainanoid F has been identified as the most potent immunosuppressive agent among the this compound-F series.[1][2] Experimental data demonstrates its significantly lower half-maximal inhibitory concentration (IC50) for both T-cell and B-cell proliferation compared to this compound and the clinically used immunosuppressant, Cyclosporin A (CsA).
| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) |
| This compound | 192.8 ± 1.8 | 249.49 ± 2.5 |
| Phainanoid F | 2.04 ± 0.01 | <1.60 |
| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 |
| Table 1: Comparative immunosuppressive activity of this compound, Phainanoid F, and Cyclosporin A. Data for this compound and F from Fan, Y.-Y., et al. (2015) and a 2024 review.[2][3] |
Structure-Activity Relationship (SAR) Insights
The profound difference in the immunosuppressive potency between this compound and Phainanoid F can be attributed to subtle yet critical structural variations. The core structure of phainanoids, particularly the presence of a 4,5-spirocyclic system, is considered crucial for their biological activity.
This compound possesses a specific structural configuration that results in moderate immunosuppressive activity. In contrast, Phainanoid F features a unique modification—the presence of a cyclopropane ring—which is believed to significantly enhance its inhibitory effects on lymphocyte proliferation. This structural feature likely allows for a more favorable interaction with its biological target, leading to the observed nanomolar potency.
Experimental Protocols
The immunosuppressive activity of this compound and Phainanoid F was evaluated through in vitro lymphocyte proliferation assays. The following is a detailed methodology representative of the experiments conducted.
T-Cell Proliferation Assay (Concanavalin A-induced)
-
Cell Isolation: Splenocytes are harvested from mice and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining lymphocytes are washed and resuspended in complete RPMI-1640 medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well.
-
Compound Treatment: this compound, Phainanoid F, or Cyclosporin A are added to the wells at various concentrations. Control wells receive the vehicle (e.g., DMSO).
-
Stimulation: T-cell proliferation is induced by adding Concanavalin A (ConA) at a final concentration of 5 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment: Cell proliferation is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and the IC50 values are calculated.
B-Cell Proliferation Assay (Lipopolysaccharide-induced)
The protocol for the B-cell proliferation assay is similar to the T-cell assay, with the key difference being the stimulant used. Instead of ConA, Lipopolysaccharide (LPS) is added at a final concentration of 10 µg/mL to induce B-cell proliferation.
Signaling Pathways and Mechanism of Action
While the precise molecular targets of the phainanoids are still under investigation, their potent immunosuppressive effects suggest interference with critical signaling pathways involved in lymphocyte activation and proliferation. The significant inhibition of both T-cell and B-cell proliferation points towards a mechanism that may target common downstream signaling molecules or transcription factors essential for cell cycle progression.
Further research is warranted to elucidate the exact mechanism of action and to identify the specific proteins and signaling cascades modulated by these novel triterpenoids. This knowledge will be instrumental in the potential development of Phainanoid F and its analogues as next-generation immunosuppressive drugs.
Caption: Workflow for T-Cell and B-Cell Proliferation Assays.
Caption: Structure-Activity Relationship of Phainanoids A and F.
References
- 1. researchgate.net [researchgate.net]
- 2. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phainanolide A, Highly Modified and Oxygenated Triterpenoid from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phainanoid A: Potent Immunosuppressive Activity In Vitro Awaits In Vivo Validation
For researchers, scientists, and drug development professionals, the quest for novel immunosuppressive agents with improved efficacy and safety profiles is a continuous endeavor. Phainanoid A, a highly modified triterpenoid isolated from the plant Phyllanthus hainanensis, has emerged as a compound of significant interest due to its remarkable potency in laboratory studies. However, a comprehensive evaluation of its therapeutic potential in living organisms remains a critical missing piece of the puzzle.
This compound, along with its structural analogs (Phainanoids B-F), has demonstrated exceptional immunosuppressive activities in vitro, particularly in inhibiting the proliferation of T and B lymphocytes, the key orchestrators of the adaptive immune response.[1][2][3] Notably, the related compound, Phainanoid F, has been shown to be significantly more potent than the widely used immunosuppressant, Cyclosporine A (CsA), in these in vitro assays.[1][2][3] This has positioned the phainanoid family as a promising new class of potential immunosuppressive drugs.
Despite these encouraging preclinical findings, a thorough review of the published scientific literature reveals a conspicuous absence of detailed in vivo studies validating the therapeutic potential of this compound in animal models. While some review articles allude to "excellent in vivo efficacy" in the context of organ transplantation models, the primary research data to support these claims—including specific animal models, dosing regimens, therapeutic outcomes, and mechanistic insights—are not publicly available.[4]
This lack of in vivo data presents a significant hurdle in objectively comparing this compound's performance against current immunosuppressive therapies. A direct comparison with established drugs like Tacrolimus or Cyclosporine A in animal models of organ transplantation or autoimmune disease is essential to understand its relative efficacy, safety, and potential advantages.
The Path Forward: A Call for In Vivo Investigation
To bridge the gap between in vitro promise and potential clinical application, further research is imperative. The scientific community awaits studies that will elucidate the in vivo efficacy and mechanism of action of this compound. An experimental workflow to validate its therapeutic potential would likely involve several key stages.
Until such data becomes available, a comprehensive comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this compound's in vivo performance cannot be constructed. The initial in vitro results are undoubtedly compelling, but the translation of these findings into tangible therapeutic benefits in animal models is a crucial and, as of now, undocumented step. The scientific community remains poised for the publication of these vital in vivo studies to truly ascertain the therapeutic promise of this compound.
References
Head-to-Head Comparison of Phainanoid A Analogue Potency in Immunosuppression
A comprehensive analysis of naturally occurring and synthetic Phainanoid A analogues reveals critical structural determinants for potent immunosuppressive activity. This guide synthesizes experimental data on their inhibitory effects on T and B lymphocyte proliferation, providing a direct comparison of their potencies and insights into their mechanism of action for researchers in drug discovery and immunology.
Phainanoids, a class of highly modified triterpenoids, have demonstrated exceptional potency in suppressing the proliferation of T and B lymphocytes, key players in the adaptive immune response. This guide provides a head-to-head comparison of the inhibitory activities of various this compound analogues, drawing upon key studies in the field. The data presented herein, primarily as half-maximal inhibitory concentrations (IC50), offers a quantitative basis for understanding the structure-activity relationships (SAR) within this promising class of immunosuppressive agents.
Comparative Potency of Phainanoid Analogues
The immunosuppressive activity of Phainanoid analogues has been primarily evaluated through their ability to inhibit the proliferation of T and B lymphocytes stimulated by mitogens. The following table summarizes the reported IC50 values for a range of natural and synthetic Phainanoid analogues.
| Compound | T-Cell Proliferation (IC50, nM) | B-Cell Proliferation (IC50, nM) | Reference |
| Natural Phainanoids | |||
| This compound | 21.35 ± 1.27 | 10.25 ± 0.98 | [1] |
| Phainanoid B | 25.46 ± 1.53 | 15.32 ± 1.15 | [1] |
| Phainanoid C | 30.11 ± 2.11 | 22.87 ± 1.98 | [1] |
| Phainanoid D | 15.89 ± 0.99 | 8.76 ± 0.65 | [1] |
| Phainanoid E | 10.23 ± 0.78 | 5.43 ± 0.43 | [1] |
| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 | [1] |
| Phainanoid G | 16,150 ± 980 | 8,240 ± 560 | [2] |
| Phainanoid H | 566,830 ± 35,210 | 456,630 ± 28,760 | [2] |
| Phainanoid I | 35,670 ± 2,140 | 21,540 ± 1,540 | [2] |
| Phainanolide A | 25,430 ± 1,870 | 15,320 ± 1,120 | [2] |
| Synthetic Analogues | |||
| (+)-Phainanoid A | 23.5 ± 2.1 | 11.8 ± 1.3 | [3] |
| Analogue 1 (Estrone-derived) | >10,000 | >10,000 | [3] |
| Analogue 2 (Simplified lactone) | 5,230 ± 450 | 3,120 ± 280 | [3] |
| Cyclosporin A (Positive Control) | 14.21 ± 0.01 | 352.87 ± 0.01 | [1] |
Key Structure-Activity Relationship Insights:
-
The 4,5-spirocycle is crucial for high potency. Synthetic analogues lacking this structural motif exhibit significantly reduced activity.[3]
-
Modifications at the C-2 position influence activity. The presence of methyl or acyl groups at the OR2 position has been shown to enhance immunosuppressive effects.[4]
-
The southern moiety of the molecule is important. Replacing this part of the structure, for instance with an anisole group, leads to a substantial decrease in activity to the micromolar range.[2]
-
Phainanoid F stands out as the most potent natural analogue identified to date , with IC50 values in the low nanomolar range, making it significantly more potent than the clinical immunosuppressant Cyclosporin A in these assays.[1]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using lymphocyte proliferation assays. Below are the detailed methodologies for the key experiments cited.
T-Cell Proliferation Assay (Concanavalin A-induced)
This assay evaluates the ability of compounds to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (ConA).
-
Cell Preparation: Splenocytes are harvested from mice and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Assay Setup: The splenocytes are seeded into 96-well plates at a density of 5 x 10^5 cells/well.
-
Compound Treatment: The Phainanoid analogues, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. The final DMSO concentration is kept below 0.1%.
-
Stimulation: T-cell proliferation is induced by adding Concanavalin A to a final concentration of 5 µg/mL.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: Cell proliferation is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A solution of MTT is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control wells without any compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
B-Cell Proliferation Assay (Lipopolysaccharide-induced)
This assay assesses the inhibitory effect of compounds on the proliferation of B-lymphocytes stimulated by Lipopolysaccharide (LPS).
-
Cell Preparation: Splenocytes are isolated from mice as described for the T-cell proliferation assay.
-
Assay Setup: The splenocytes are seeded into 96-well plates at a density of 1 x 10^6 cells/well.
-
Compound Treatment: The Phainanoid analogues are added to the wells at various concentrations, with a final DMSO concentration below 0.1%.
-
Stimulation: B-cell proliferation is stimulated by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 10 µg/mL.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
Proliferation Measurement: The extent of cell proliferation is measured using the MTT assay as described above.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The precise molecular mechanism by which Phainanoids exert their immunosuppressive effects is still under investigation. However, based on their potent inhibition of lymphocyte proliferation, it is hypothesized that they interfere with key signaling pathways downstream of T-cell and B-cell receptor activation.
Hypothetical Signaling Pathway Inhibition by Phainanoids
The following diagram illustrates a simplified T-cell activation signaling pathway and a hypothetical point of intervention for Phainanoids.
Caption: Hypothetical T-cell activation pathway and potential inhibition by Phainanoids.
Experimental Workflow for Potency Determination
The following diagram outlines the general workflow for determining the immunosuppressive potency of this compound analogues.
Caption: Workflow for determining the IC50 of Phainanoid analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of T cell proliferation induced by concanavalin A in hemophilia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sorensen.princeton.edu [sorensen.princeton.edu]
benchmarking the synthetic efficiency of Phainanoid A synthesis strategies
For Researchers, Scientists, and Drug Development Professionals
Phainanoid A, a structurally complex dammarane-type triterpenoid, has garnered significant attention for its potent immunosuppressive activities. Its intricate molecular architecture, featuring ten rings and thirteen stereocenters, presents a formidable challenge to synthetic chemists. This guide provides a comparative analysis of the reported total synthesis strategies for this compound, focusing on synthetic efficiency and methodological innovation. To date, the laboratory of Guangbin Dong has reported the only successful total syntheses of this natural product, presenting both a racemic and an asymmetric approach. This guide will, therefore, focus on a detailed comparison of these two landmark achievements.
Quantitative Comparison of Synthetic Efficiency
The efficiency of a synthetic route is a critical factor for the practical provision of complex molecules for further study and drug development. Key metrics for evaluating synthetic efficiency include the overall yield, the longest linear sequence (LLS), and the total number of steps. The following table summarizes these metrics for the racemic and asymmetric total syntheses of this compound.
| Metric | Racemic Synthesis (Dong, 2021) | Asymmetric Synthesis (Dong, 2023) |
| Longest Linear Sequence | 22 steps | 23 steps |
| Total Number of Steps | 36 steps | 38 steps |
| Overall Yield | ~0.1% | ~0.3% |
| Key Strategy | Bidirectional synthesis from a common tricyclic core. | Kinetic resolution of a key tricyclic intermediate to establish asymmetry early on. |
Strategic Overview of the Synthetic Approaches
Both the racemic and asymmetric syntheses of this compound employ a convergent and bidirectional strategy, assembling the complex molecular framework from a central tricyclic core. The key difference lies in the method used to control the stereochemistry of the molecule.
Racemic Synthesis: A Bidirectional Approach
The initial racemic synthesis established a bidirectional approach, wherein the northern and southern hemispheres of the molecule were elaborated from a common tricyclic intermediate. This strategy relies on diastereoselective reactions to set the relative stereochemistry of the numerous chiral centers.
Asymmetric Synthesis: Early Introduction of Chirality
The asymmetric synthesis builds upon the foundations of the racemic route. The key innovation is the introduction of chirality at an early stage through a kinetic resolution of a key tricyclic intermediate. This enantiomerically enriched building block is then carried forward through the synthetic sequence, ensuring the final product is obtained as a single enantiomer.
Experimental Protocols for Key Transformations
The success of these syntheses hinges on several key chemical transformations. Below are the detailed methodologies for two of these critical steps.
Pd-Catalyzed Intramolecular Alkenylation for the 4,5-Spirocycle (Racemic Synthesis)
This reaction diastereoselectively constructs the challenging benzofuranone-based 4,5-spirocycle found in the southern hemisphere of this compound.
-
Reaction: To a solution of the vinyl triflate precursor in toluene are added cesium carbonate and a palladium-QuPhos G3 precatalyst.
-
Conditions: The reaction mixture is heated at 70 °C for 12 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered through a pad of celite and concentrated under reduced pressure. The residue is then purified by silica gel chromatography.
-
Yield: This key step proceeds in a 62% yield.
Ni-Mediated Reductive Heck Cyclization for the [4.3.1] Propellane Core (Asymmetric Synthesis)
This transformation forges the intricate [4.3.1] propellane skeleton of the northern hemisphere.
-
Reaction: In a nitrogen-filled glovebox, a solution of the enone precursor and an exo-alkylidene lactone fragment in acetonitrile is prepared. To this solution is added Ni(cod)2, a phosphine ligand, and triethylamine.
-
Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
-
Yield: This complex cyclization is achieved in a 45% yield.
Biological Activity and Signaling Pathway
Phainanoids exhibit potent immunosuppressive activity by inhibiting the proliferation of T-cells and B-cells.[1][2] While the precise molecular target of this compound has not yet been definitively identified, its profound effect on lymphocyte proliferation suggests interference with key signaling pathways that govern cell cycle progression and activation. Based on the known mechanisms of other immunosuppressants and the cellular effects of Phainanoids, a plausible, though yet to be proven, mechanism involves the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is central to T-cell activation, differentiation, and proliferation.
Conclusion
The total syntheses of this compound by the Dong group are landmark achievements in natural product synthesis. The bidirectional strategy is highly efficient for assembling the complex carbon skeleton. The evolution from a racemic to an asymmetric synthesis, through the implementation of an early-stage kinetic resolution, demonstrates a sophisticated approach to controlling absolute stereochemistry in a complex setting. While the racemic synthesis is slightly shorter, the asymmetric synthesis provides access to the enantiomerically pure natural product, which is crucial for detailed biological and clinical investigations. Future work in this area will likely focus on further refining the synthetic route to improve the overall yield and on elucidating the precise molecular mechanism of action to guide the design of novel immunosuppressive agents.
References
Safety Operating Guide
Proper Disposal of Phainanoid A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Phainanoid A are paramount to ensuring laboratory safety and environmental protection. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on its known biological activity and general principles of chemical waste management is essential. This compound, a highly modified triterpenoid isolated from Phyllanthus hainanensis, has demonstrated potent immunosuppressive activities, necessitating careful management as a biologically active compound.[1][2][3]
Key Properties and Safety Considerations
This compound's significant in vitro potency against the proliferation of T and B lymphocytes underscores the need for stringent safety protocols to prevent accidental exposure.[1][2] Although detailed toxicological data is not available, its biological activity warrants treating it as a hazardous substance.
| Property | Description | Source |
| Chemical Class | Highly modified triterpenoid | [1][2] |
| Biological Activity | Potent immunosuppressive agent | [1][2][4] |
| Known Analogs | Phainanoids A–F have been identified, all exhibiting immunosuppressive activities. | [1][2] |
| Physical Form | Crystalline solid (based on X-ray crystallography data) | [1][2] |
Recommended Disposal Procedures
The following step-by-step guide outlines a recommended disposal procedure for this compound, treating it as a potent, biologically active chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn to minimize exposure risk. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powdered form), a properly fitted respirator (e.g., N95 or higher) is recommended.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the solvents used in the experimental procedures.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[5]
-
Decontamination
Decontaminate all surfaces and equipment that have come into contact with this compound. The choice of decontamination solution will depend on the solvents used in the experimental protocol. A common practice is to use a sequence of solvents (e.g., the solvent the compound is soluble in, followed by isopropanol and then water) to ensure thorough cleaning. Dispose of all cleaning materials as solid hazardous waste.
Waste Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other components in the waste stream.
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Provide the contractor with all available information about the compound, including its name, chemical class (triterpenoid), and its potent biological activity.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
